molecular formula C12H21NO3 B037536 tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate CAS No. 117565-57-8

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Katalognummer: B037536
CAS-Nummer: 117565-57-8
Molekulargewicht: 227.3 g/mol
InChI-Schlüssel: HGJKZGGZDSJORL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate is a high-value, Boc-protected piperidine derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its core structure features a piperidine ring substituted with an ethyl group and a ketone at the 3- and 4- positions, respectively, and is protected by a tert-butoxycarbonyl (Boc) group on the nitrogen. This configuration makes it an exceptionally versatile building block for the construction of more complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceutical agents.

Eigenschaften

IUPAC Name

tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-8-13(7-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJKZGGZDSJORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624245
Record name tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117565-57-8
Record name tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Elucidation and Quantitation of tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS: 117565-57-8) is a critical heterocyclic scaffold used in the synthesis of 4-anilidopiperidine analgesics (e.g., sufentanil, alfentanil analogs).[1] Its structural integrity is defined by three reactive centers: the acid-labile Boc-protective group , the electrophilic C4-ketone , and the C3-ethyl substituent which introduces chirality.[1]

For the analytical scientist, this molecule presents a specific paradox: The Boc group required for synthesis is highly unstable in the electrospray ionization (ESI) source.

This guide moves beyond standard spectral libraries to provide a mechanistic understanding of how to analyze this compound without inducing artificial degradation, ensuring accurate quality control (QC) and impurity profiling.

Physicochemical Profile & Ionization Physics[1]

Before method development, we must establish the ground truth of the molecule's mass and behavior.

Molecular Constants[1]
PropertyValueNotes
Formula C₁₂H₂₁NO₃
Exact Mass 227.1521 DaMonoisotopic mass (use for HRMS extraction)
[M+H]⁺ 228.1594 m/zProtonated species (ESI Positive)
[M+Na]⁺ 250.1414 m/zCommon adduct in non-buffered mobile phases
[M+NH₄]⁺ 245.1860 m/zDominant if Ammonium Formate/Acetate is used
LogP ~2.5Retains well on C18; elutes mid-gradient
The "Fragile Ion" Problem (ESI Mechanics)

In ESI, the tert-butyl carbamate (Boc) moiety is susceptible to In-Source Collision Induced Dissociation (IS-CID) .[1] If your desolvation temperature is too high (>350°C) or your cone voltage is aggressive, you will strip the Boc group before the ion enters the quadrupole.

  • Result: You will detect m/z 128 (the deprotected amine) and falsely flag the sample as degraded.

  • Solution: Use "Soft" source parameters (Source Temp < 300°C, Cone Voltage < 20V) to preserve the [M+H]⁺ parent.

Mass Spectrometry Fragmentation Pathways[2][3][4][5][6]

Understanding the fragmentation is essential for setting up Multiple Reaction Monitoring (MRM) transitions or interpreting HRMS/MS spectra.[1]

Primary Fragmentation Mechanism (ESI+)

The fragmentation of Boc-protected amines follows a predictable, thermodynamically driven pathway involving the loss of the tert-butyl group as isobutene, followed by decarboxylation.

Mechanism Description:

  • Precursor: [M+H]⁺ at m/z 228.

  • Step 1 (Isobutene Loss): The tert-butyl cation cleaves, eliminating neutral isobutene (C₄H₈, 56 Da).[1] This forms the carbamic acid intermediate (m/z 172).

  • Step 2 (Decarboxylation): The unstable carbamic acid rapidly loses CO₂ (44 Da) to yield the protonated amine core (3-ethyl-4-piperidone) at m/z 128.[1]

Visualization of Fragmentation (DOT Diagram)

G cluster_0 Quantitation Transition Parent [M+H]+ Precursor m/z 228.16 (Intact Boc-Piperidone) Intermediate Carbamic Acid Ion m/z 172.10 (Transient Species) Parent->Intermediate Loss of Isobutene (-56 Da) (Neutral Loss) Core Product Ion (Core) m/z 128.11 (3-ethyl-4-piperidone) Intermediate->Core Loss of CO2 (-44 Da) (Fast Step) Fragment2 Ring Cleavage m/z ~100 (High Energy) Core->Fragment2 Ring Opening (High CE)

Caption: Figure 1. ESI+ Fragmentation pathway of this compound.[1] The 228 -> 128 transition is the most sensitive for quantitation.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for trace analysis or purity assessment using a Triple Quadrupole (QqQ) or Q-TOF system.

Chromatographic Conditions
  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

    • Why: The "Endcapped" feature reduces silanol activity, preventing peak tailing of the amine if the Boc group falls off on-column.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

    • Why: Ammonium formate stabilizes the [M+H]⁺ signal and prevents sodium adduct dominance.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5% -> 95% B (Linear Ramp)

    • 6-8 min: 95% B (Wash)

Mass Spectrometer Settings (Source: ESI Positive)
ParameterSettingRationale
Capillary Voltage 2.5 - 3.0 kVLower voltage prevents discharge.[1]
Desolvation Temp 300°CCRITICAL: High heat degrades the Boc group.[1]
Cone Voltage 15 - 20 VKeep low to minimize in-source fragmentation.
Collision Gas Argon / NitrogenStandard CID gas.[1]
MRM Transition Table (Quantitation)
Precursor (m/z)Product (m/z)Collision Energy (eV)TypePurpose
228.2 128.1 15 - 20 QuantifierLoss of Boc group (Most abundant)
228.2 172.1 5 - 10 QualifierLoss of t-butyl only (Requires soft collision)
228.2 57.1 25 - 30 Qualifiert-Butyl cation (Generic, low specificity)

Impurity Profiling & Troubleshooting

When analyzing this intermediate, you are often looking for synthesis byproducts.

Common Impurities[1]
  • Debenzylation Artifacts: If synthesized via N-benzyl-3-ethyl-4-piperidone, look for the N-Benzyl analog (Mass ~303 Da).[1]

  • Deprotected Species: 3-ethyl-4-piperidone (Mass 127 Da). If this peak appears at the same retention time as the parent, it is In-Source Fragmentation (Artifact). If it elutes earlier, it is a real chemical impurity in the sample.

Diagnostic Workflow (DOT Diagram)

Workflow Sample Sample Injection Peak Peak Detected m/z 128 Sample->Peak CheckRT Check Retention Time (RT) vs Parent Peak->CheckRT Decision1 Same RT as Parent (m/z 228)? CheckRT->Decision1 ResultA Artifact: In-Source Fragmentation Decision1->ResultA Yes ResultB Real Impurity: Free Amine Present Decision1->ResultB No (Elutes Earlier) ActionA Action: Lower Source Temp Reduce Cone Voltage ResultA->ActionA

Caption: Figure 2. Logic flow for distinguishing real amine impurities from instrument-generated artifacts.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22278903, this compound. Retrieved from [Link].

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-protected amino acids and their esters in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Standard text on Boc cleavage mechanisms in ESI).
  • U.S. Department of Energy (OSTI). (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link].[1]

Sources

crystal structure of N-Boc-3-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Analysis & Crystallization Protocol: N-Boc-3-ethyl-4-piperidone Subtitle: A Technical Guide to Conformational Dynamics, Solid-State Isolation, and Pharmacophore Utility

Executive Summary

N-Boc-3-ethyl-4-piperidone (tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate) represents a critical scaffold in the synthesis of 4-anilidopiperidine opioids (e.g., ohmefentanyl, remifentanil analogs) and neurokinin antagonists. Unlike its parent compound, N-Boc-4-piperidone (a stable solid, mp 73–77°C), the introduction of the C3-ethyl group breaks molecular symmetry, introduces chirality, and significantly lowers the melting point, often resulting in an oil or waxy solid at room temperature.[1]

This guide provides a rigorous workflow for the structural determination of this molecule. It moves beyond simple data listing to explain the causality of its conformation—specifically the competition between A(1,3) strain and equatorial preference—and provides a validated protocol for isolating single crystals suitable for X-ray diffraction (XRD).[1]

Part 1: Molecular Architecture & Conformational Dynamics

To successfully crystallize or react this molecule, one must understand its dynamic behavior in solution versus the solid state.[1]

The Piperidone Ring System

The 4-piperidone core typically adopts a chair-like conformation .[1] However, the


 hybridized carbonyl carbon at C4 flattens the ring significantly compared to a standard piperidine.[1]
  • Flattening Effect: The C3-C4-C5 bond angle expands to ~120°, reducing the energy barrier for ring inversion.[1]

  • Boc-Group Rotamers: The tert-butoxycarbonyl (Boc) group exhibits restricted rotation around the N-C(O) bond, creating syn and anti rotamers observable by NMR at low temperatures.[1]

The C3-Ethyl Substituent (Stereoelectronic Effects)

The 3-ethyl group is the defining structural feature. Its positioning is governed by two opposing forces:[1]

  • Equatorial Preference: To minimize 1,3-diaxial interactions with the axial protons at C5 and the Boc group.

  • Allylic Strain (A(1,3)): In the equatorial position, the ethyl group may experience steric clash with the N-Boc group, depending on the rotameric state.[1]

Theoretical Prediction: The equatorial conformer is thermodynamically favored (>95%), placing the ethyl group in the plane of the flattened ring system.[1] This has profound implications for nucleophilic attack at the C4 carbonyl, directing incoming nucleophiles (e.g., hydride or amines) to the axial trajectory (top-face attack), leading to cis-3,4-disubstituted products.[1]

Part 2: Experimental Crystallization Protocol

Since N-Boc-3-ethyl-4-piperidone is frequently isolated as a viscous oil, standard evaporation methods often fail. The following protocol utilizes In Situ Cryo-Crystallization and Derivatization strategies.

Method A: Low-Temperature Solvent Layering (For the Parent Molecule)
  • Objective: Induce nucleation in the native molecule without derivatization.

  • Solvent System: Pentane (Anti-solvent) / Diethyl Ether (Solvent).[1]

  • Protocol:

    • Dissolve 100 mg of the oil in 0.5 mL minimal diethyl ether.

    • Filter through a 0.45 µm PTFE syringe filter into a narrow NMR tube or crystallization vial.

    • Carefully layer 2.0 mL of cold pentane (-20°C) on top. Do not mix.

    • Place the vial in a -20°C freezer.

    • Critical Step: If oiling out occurs, perform "seeding" by scratching the glass interface with a glass niddle or introducing a seed crystal of N-Boc-4-piperidone (isostructural seeding).

Method B: Derivatization (For Structural Confirmation)

If the oil persists, convert the ketone to a crystalline derivative to indirectly confirm the structure and stereochemistry.[1]

  • Target: Semicarbazone or Oxime derivative.

  • Reagent: Hydroxylamine hydrochloride + Sodium Acetate.[1]

  • Outcome: The resulting oxime (C=N-OH) raises the melting point and hydrogen bonding potential, facilitating lattice formation (Space Group likely

    
    ).[1]
    

Part 3: Visualization of Structural Determination Workflow

The following diagram outlines the decision tree for characterizing this intermediate, distinguishing between liquid and solid phase pathways.

StructuralWorkflow Start Crude N-Boc-3-ethyl-4-piperidone PhaseCheck Phase Analysis (RT) Start->PhaseCheck Solid Solid/Waxy Solid PhaseCheck->Solid MP > 25°C Oil Viscous Oil PhaseCheck->Oil MP < 25°C Recryst Recrystallization (Et2O/Pentane @ -20°C) Solid->Recryst Deriv Derivatization Strategy (Oxime/Semicarbazone) Oil->Deriv Primary Path NMR NMR Analysis (1H, 13C, NOESY) Oil->NMR Secondary Path XRD Single Crystal XRD (Mo Kα, 100K) Recryst->XRD Success Deriv->Recryst Data Structural Output: 1. C3-Ethyl Orientation (Eq/Ax) 2. Ring Conformation (Chair/Boat) XRD->Data Bond Lengths/Angles NMR->Data Coupling Constants (J-values)

Figure 1: Decision matrix for the structural characterization of N-Boc-3-ethyl-4-piperidone, prioritizing XRD for absolute configuration.

Part 4: Critical Structural Parameters (XRD & NMR)

When analyzing the data, the following parameters confirm the identity and purity of the compound.

X-Ray Diffraction Metrics (Expected)

If crystallized successfully (or as a derivative), the structure typically adopts a Centrosymmetric Space Group (e.g.,


) due to the racemic nature of the synthetic intermediate.[1]
ParameterExpected Value / RangeStructural Significance
C3-C4 Bond Length 1.50 – 1.52 ÅTypical

single bond; shortening indicates hyperconjugation.
C4=O Bond Length 1.21 – 1.23 ÅStandard ketone carbonyl.[1]
N1-C(Boc) Bond 1.34 – 1.36 ÅPartial double bond character (amide resonance).[1]
Ring Torsion Angles 50° – 60°Indicates chair conformation.[1] Deviations <40° suggest flattening or twist-boat.[1]
Ethyl Orientation EquatorialConfirmed if C3-Ethyl torsion angle is ~180° relative to C2-H(axial).
NMR Validation (Solution State)

In the absence of a crystal, NMR provides definitive conformational data.[1]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • C3-H Signal: Look for a multiplet at

      
       2.4–2.6 ppm.[1]
      
    • Coupling Constant (

      
      ):  A large coupling constant (
      
      
      
      Hz) between H3 and H2(axial) confirms the equatorial position of the ethyl group.[1]
    • Boc Group: Singlet at

      
       1.45 ppm (9H).[1] Rotamers may cause peak broadening at room temperature.[1]
      

Part 5: Implications for Drug Development

Understanding the crystal structure of this intermediate is not merely academic; it dictates the stereochemical outcome of downstream synthesis.[1]

  • Stereoselective Reductive Amination:

    • In the synthesis of fentanyl analogs (e.g., Ohmefentanyl), the ketone is reacted with aniline and a reducing agent (STAB/NaBH

      
      ).[1]
      
    • Structural Impact: The equatorial 3-ethyl group sterically hinders the "bottom" face of the ring.[1] This forces the hydride attack from the top (axial) or bottom depending on the reagent size, determining the cis/trans ratio of the resulting 4-anilidopiperidine.[1]

    • Reference Note: High cis-selectivity is often required for optimal opioid receptor binding (µ-opioid receptor).

  • Chiral Resolution:

    • Since the 3-ethyl group creates a chiral center, the crystalline intermediate can be subjected to Chiral HPLC or Diastereomeric Salt Formation (using tartaric acid) to isolate the (3R) or (3S) enantiomer prior to further synthesis.[1]

References

  • N-Boc-4-piperidone (Parent Structure Baseline)

    • Source: NIST Chemistry WebBook, SRD 69.[1]

    • Data: Mass Spectrum & IR.[1][2]

    • URL:[Link][1]

  • Conformational Analysis of Piperidones

    • Title: Conformational analysis of piperidones (ResearchGate).[1][3][4]

    • Context: Discusses the flattening of the piperidone ring and substituent effects.[1]

    • URL:[Link]

  • Synthesis of Fentanyl Analogs via N-Boc-4-piperidone

    • Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone.
    • Source: Defense Technical Information Center (DTIC).[1]

    • Context: Details the reductive amination and handling of Boc-protected piperidone intermedi
    • URL:[Link][1]

  • Crystallographic Principles for Flexible Molecules

    • Source: Cambridge Crystallographic Data Centre (CCDC).[1]

    • Context: General guidelines for growing crystals of flexible organic molecules (Boc-groups).
    • URL:[Link][1]

Sources

physical properties of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate is a critical heterocyclic building block (scaffold) used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other GPCR-targeting therapeutics. It functions as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

Its structural value lies in the C3-ethyl substituent , which introduces specific steric bulk and lipophilicity, often enhancing the selectivity of the final drug candidate compared to the unsubstituted parent (N-Boc-4-piperidone). The C4-ketone serves as a versatile handle for reductive amination or Grignard additions, while the N-Boc group allows for orthogonal protection strategies during multi-step synthesis.

Chemical Identity Data
AttributeSpecification
IUPAC Name This compound
Common Name N-Boc-3-ethyl-4-piperidone
CAS Registry Number 117565-57-8 (Racemic)
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
SMILES CCC1CN(CCC1=O)C(=O)OC(C)(C)C
InChIKey HGJKZGGZDSJORL-UHFFFAOYSA-N
Stereochemistry Contains one chiral center at C3.[1][2][3][4][5][6][7][8] Usually supplied as a racemate unless specified as (3R) or (3S).

Physicochemical Profile

The following properties are critical for process design. Note that experimental data for this specific ethyl derivative is less abundant than the methyl analog; where experimental values are proprietary, high-confidence predicted values based on structure-activity relationship (SAR) models are provided.

Physical Properties Table
PropertyValue / RangeTechnical Insight
Physical State Viscous Oil or Low-Melting SolidThe ethyl group disrupts the crystal packing observed in N-Boc-4-piperidone (mp 70°C), often resulting in an oil at RT.[4]
Boiling Point Decomposes >160°C Theoretical BP is ~300°C, but the tert-butyl carbamate (Boc) moiety is thermally unstable. Do not distill at atmospheric pressure.
Density 1.05 ± 0.05 g/cm³Typical for functionalized Boc-piperidines.
LogP (Octanol/Water) ~2.1 (Predicted)The ethyl group adds ~0.5 log units of lipophilicity compared to the parent piperidone.
Solubility Soluble: DCM, THF, EtOAc, MeOHInsoluble: WaterHighly lipophilic due to the Boc and ethyl groups.
Flash Point >110°C (Predicted)Handle as a combustible liquid/solid.
Thermal Stability Warning

Critical Process Parameter (CPP): The Boc protecting group is acid-labile and thermally sensitive. Prolonged heating above 80°C (even in neutral conditions) can lead to slow isobutylene extrusion.

  • Recommendation: Perform solvent removal (rotary evaporation) at bath temperatures <45°C.[8]

Synthetic Pathway & Impurity Profiling

Understanding the synthesis is required to anticipate impurities. The industrial route typically involves a Dieckmann Condensation followed by Decarboxylation .

Synthesis Workflow (Dieckmann Route)

The synthesis begins with an acyclic diester precursor. The key step is the cyclization to form the beta-keto ester, which is then decarboxylated to yield the target ketone.

SynthesisWorkflow Precursor Acyclic Diester (N-Boc-N-ethyl-beta-alanine deriv.) Dieckmann Step 1: Dieckmann Condensation (NaOtBu / Toluene) Precursor->Dieckmann Cyclization Intermediate Beta-Keto Ester Intermediate (1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate) Dieckmann->Intermediate Yields Enol/Keto mix Decarb Step 2: Krapcho Decarboxylation (LiCl / DMSO / Heat) Intermediate->Decarb -CO2 Target TARGET PRODUCT This compound Decarb->Target Isolation

Figure 1: Standard synthetic route. Note that the "Intermediate" (Beta-Keto Ester) is often sold separately and has a different CAS (98977-34-5).

Impurity Profile

Based on the route above, the following impurities are common:

  • Beta-Keto Ester (Precursor): Incomplete decarboxylation. Detected via NMR (proton at C3 is a doublet vs. multiplet) or LCMS (Mass + 72 Da).

  • De-Boc Amine: Result of acidic workup or thermal degradation. Detected via Ninhydrin stain (positive) or LCMS (Mass - 100 Da).

  • Enol Tautomer: The 4-oxopiperidines exist in equilibrium with their enol forms, which can complicate NMR integration but is not a chemical impurity.

Quality Control & Characterization Protocol

To validate the identity and purity of the material, the following self-validating protocol is recommended.

NMR Characterization (Self-Validating)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H): Boc group (Internal integration standard).

    • δ 0.95 (t, 3H): Terminal methyl of the ethyl group.

    • δ 2.40-2.60 (m): Alpha-protons adjacent to the ketone.

  • Validation Check: If the integral of the ethyl group (0.95 ppm) is < 3H relative to the Boc group, suspect solvent occlusion or incomplete alkylation.

Functional Assay: Reductive Amination Test

The primary utility of this compound is the reactivity of the C4 ketone. A "use-test" is more valuable than simple purity analysis.

QC_Workflow Start Batch Receipt (this compound) TLC TLC Analysis (20% EtOAc/Hexane) Start->TLC Visual Stain: KMnO4 (Ketone) Stain: Ninhydrin (Free Amine) TLC->Visual Decision Is Ninhydrin Positive? Visual->Decision Fail REJECT: De-Boc Impurity Present Decision->Fail Yes Pass PASS: Proceed to Synthesis Decision->Pass No

Figure 2: Rapid QC workflow for bench scientists to verify reagent integrity before use.

Handling and Storage Guidelines

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Moderately hygroscopic. Moisture can lead to hydrolysis of the carbamate over long periods.

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).[7][9]

    • PPE: Nitrile gloves, safety glasses. Avoid inhalation of mists if the compound is an oil.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22278903, this compound. Retrieved January 31, 2026 from [Link]

  • Krapcho, A. P. (1982).Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 805-822.

Sources

Spectroscopic Data Guide: N-Boc-3-ethyl-4-piperidone

[1]

Compound Identity & Structural Context[3][4][5][6][7][8][9][10][11]

  • IUPAC Name: this compound[1][4]

  • CAS Number: 117565-57-8[1][4][5][6]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 227.30 g/mol [1][3]

  • SMILES: CCC1CN(CCC1=O)C(=O)OC(C)(C)C

Structural Significance

Unlike the symmetric N-Boc-4-piperidone, the 3-ethyl derivative introduces a chiral center at the C3 position.[1][3] This breaks the symmetry of the piperidine ring, resulting in complex splitting patterns in NMR spectroscopy (diastereotopic protons at C2 and C6) that are diagnostic for successful alkylation.[2][3]

Synthesis & Impurity Profiling

To interpret spectra accurately, one must understand the synthesis origin.[1][2][3] The most common route involves the alkylation of N-Boc-4-piperidone via a

1
Synthesis Workflow (DOT Visualization)

SynthesisPathStartN-Boc-4-piperidoneInter1Beta-Keto Ester(Intermediate)Start->Inter11. LHMDS2. NC-CO2EtInter23-Ethyl-Beta-Keto Ester(Alkylated)Inter1->Inter2Et-I, K2CO3(Alkylation)ProductN-Boc-3-ethyl-4-piperidone(Target)Inter2->ProductHCl/Heat(Decarboxylation)ImpurityImpurity: Polyalkylatedor 3-Ethyl IsomerInter2->ImpuritySide Reaction

Figure 1: Synthetic pathway highlighting the origin of the 3-ethyl substituent via decarboxylation.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The presence of the ethyl group at C3 renders the C2 and C6 methylene protons chemically non-equivalent (diastereotopic).[1][2][3]


H NMR (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Notes
1.49 Singlet (s)9HBoc

-Butyl
Strong intensity reference peak.[2]
0.96 Triplet (t)3HEthyl -C


Hz.[2] Key differentiator from methyl analogs.
1.50 – 1.85 Multiplet (m)2HEthyl -C

-
Overlaps with ring protons; requires COSY for resolution.[2]
2.35 – 2.45 Multiplet (m)1HC3-H (Methine)The chiral center proton;

to carbonyl.[2]
2.45 – 2.60 Multiplet (m)2HC5-H


to carbonyl.[1][2]
3.50 – 4.20 Broad (m)4HC2-H

& C6-H

Broad due to Boc rotamers and ring flipping.[2]

Critical Validation Check:

  • The Ethyl Triplet: You must observe a triplet at ~0.96 ppm.[1][2] If this is a doublet, you have the 3-methyl derivative.[1][3] If absent, you have the unsubstituted starting material.[1][2][3]

  • Rotamers: The Boc group often causes peak broadening or doubling in the C2/C6 region at room temperature.[1] Heating the sample to 50°C in DMSO-

    
     can sharpen these peaks.[1][2][3]
    

C NMR (100 MHz, CDCl

)
Shift (

ppm)
AssignmentNotes
209.5 C=O (Ketone)Distinct from carbamate carbonyl.
154.8 C=O[2] (Boc)Characteristic carbamate signal.[1][2]
80.5 C-O (

-Butyl)
Quaternary carbon.[1][2]
52.0 – 48.0 C2, C6Ring carbons adjacent to Nitrogen.[3]
48.5 C3Chiral methine carbon (

to ketone).[2]
41.2 C5Methylene carbon (

to ketone).[2][3]
28.4 Boc -(CH

)

Intense signal.[1][2]
21.5 Ethyl -CH

-
Methylene of the ethyl chain.[1]
11.8 Ethyl -CH

Methyl of the ethyl chain.[1]
B. Infrared Spectroscopy (FT-IR)

The spectrum is dominated by two distinct carbonyl stretches.[1][2][3]

  • 1715 – 1720 cm

    
    : Ketone C=O stretch . (Usually sharper and higher frequency).[1][2][3]
    
  • 1685 – 1695 cm

    
    : Carbamate (Boc) C=O stretch . (Broader, intense).
    
  • 2975 – 2930 cm

    
    :  C-H stretches (Aliphatic).
    
C. Mass Spectrometry (MS)[2][6]
  • Ionization Mode: ESI (+) or APCI (+)

  • Molecular Ion:

    • Calc.[1][2][3][7][8] MW: 227.30[1]

    • 
      : 228.2  (Often weak due to Boc fragmentation).[2][3]
      
    • 
      : 250.2  (Dominant in ESI).[2][3]
      
    • 
      : 128.1  (Loss of Boc group, common in acidic mobile phases).[2][3]
      
    • 
      : 172.1  (Isobutene loss).[1][2][3]
      

Quality Control & Self-Validating Protocol

To ensure the material is suitable for downstream synthesis (e.g., reductive amination for fentanyl analogs), follow this purity check protocol.

Protocol: Rapid Purity Validation
  • Sample Prep: Dissolve 5 mg in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run a standard 16-scan

    
    H NMR.[1][2][3]
    
  • Integration Check:

    • Set the Boc singlet (1.49 ppm) to integral 9.00 .

    • Integrate the Ethyl triplet (0.96 ppm) .

    • Pass Criteria: The ethyl triplet integral must be 3.0 ± 0.2 .

    • Fail Criteria: If integral is < 2.5, significant unalkylated material (N-Boc-4-piperidone) is present.[1][2][3]

  • Isomer Check: Inspect the 0.8–1.2 ppm region.[1][2] A doublet indicates contamination with the 3-methyl isomer (reagent impurity).[1][2][3]

References

  • Compound Identification & CAS

    • PubChem Compound Summary for CID 22278903 (this compound).[1][2] National Center for Biotechnology Information.[1][2][3]

    • [Link][2][3]

  • Synthetic Pathway & Precursors

    • Hammarström, L. G. J., et al.[1][3][8] "A Convenient Preparation of an Orthogonally Protected... 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid."[1][2] Organic Syntheses, 2005, 81, 213.[3] (Describes the Dieckmann cyclization/decarboxylation strategy for piperidones).

    • [Link][2][3]

  • Commercial Reference Standards

    • Ambeed.[1][2][3][4] "this compound - CAS 117565-57-8."[1][2][4][5] (Confirming chemical availability and CAS assignment).

  • Analogous Characterization Data

    • Cayman Chemical.[1][2][3][9] "N-Boc-4-piperidone Product Information." (Baseline data for the unsubstituted scaffold).

potential biological activity of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds in Medicinal Chemistry: The Biological Potential and Synthetic Utility of tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS: 117565-57-8) represents a high-value "strategic scaffold."[1] While the compound itself is a chemically stable, protected intermediate with limited direct biological activity, its structural architecture—specifically the 3-ethyl substitution on the piperidine ring—makes it a critical precursor for probing steric tolerance in G-protein coupled receptors (GPCRs) and enzyme active sites.

This guide analyzes the compound's utility as a precursor for three distinct therapeutic classes: opioid receptor modulators (specifically 3-ethylfentanyl analogs), antifungal agents targeting ergosterol biosynthesis, and DPP-4 inhibitors for metabolic disease.[1] It provides a technical roadmap for researchers to leverage this scaffold in Structure-Activity Relationship (SAR) studies, emphasizing the modulation of potency and metabolic stability via steric hindrance.

Chemical Profile & Structural Significance

The core value of this compound lies in its ability to introduce a specific steric bulk (an ethyl group) at the C3 position, adjacent to the reactive C4 ketone.

PropertySpecification
IUPAC Name This compound
CAS Number 117565-57-8
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Key Functional Groups C4-Ketone: Primary site for reductive amination or Mannich reactions.N-Boc: Acid-labile protecting group allowing orthogonal functionalization.C3-Ethyl: Steric probe; induces chirality (cis/trans diastereomers upon C4 substitution).[1]

The "Ethyl Shift" in SAR: Most classical piperidine-based drugs (e.g., fentanyl, paroxetine) utilize either an unsubstituted or 3-methyl substituted ring.[1] The 3-ethyl variant serves as a critical "volume probe."[1] If a binding pocket tolerates the methyl group (15 ų) but rejects the ethyl group (approx. 35 ų), researchers can map the precise boundaries of the receptor's hydrophobic pocket.

Biological Potential of Downstream Derivatives

The biological activity described below pertains to derivatives synthesized from the title compound , not the protected ketone itself.

A. Analgesic Pharmacophores (Mu-Opioid Receptor Agonists)

The most documented application of 3-substituted-4-piperidones is in the synthesis of fentanyl analogs.[1][2]

  • Mechanism: The ketone is converted to an anilidopiperidine (4-anilino-N-phenethylpiperidine).[1]

  • SAR Insight: Research indicates that while cis-3-methylfentanyl is up to 6,000x more potent than morphine, the 3-ethyl analog shows a distinct pharmacological profile.[1] The increased steric bulk of the ethyl group often reduces potency compared to the methyl variant due to steric clash within the mu-opioid receptor's orthosteric site, yet it retains significant agonist activity.

  • Stereochemistry: The cis-isomer (3-ethyl and 4-anilino groups on the same side) is typically the bioactive conformer.

B. Antifungal Agents (Ergosterol Biosynthesis Inhibitors)

Recent studies have identified 4-aminopiperidines derived from this scaffold as potent antifungals.[1][3]

  • Target: Enzymes in the ergosterol biosynthesis pathway (specifically sterol C14-reductase and C8-isomerase).[1][3]

  • Activity: N-dodecyl-1-phenethylpiperidin-4-amine derivatives have shown MIC values comparable to standard agrofungicides.[1] The 3-ethyl group adds lipophilicity, potentially improving membrane permeability of the fungal cell wall.

C. Metabolic Disease (DPP-4 Inhibitors)

The 4-aminopiperidine core is a validated scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in type 2 diabetes.[1]

  • Role: The piperidine ring mimics the proline residue of the natural substrate (GLP-1).

  • Optimization: Substituting the C3 position restricts the conformational flexibility of the ring, potentially locking the molecule into a high-affinity conformation for the S1/S2 binding pockets of DPP-4.

Technical Workflow: Synthetic Divergence

The following workflow details the transformation of the title compound into bioactive 4-aminopiperidine scaffolds.

Experimental Protocol: Reductive Amination (General)
  • Objective: To convert the C4-ketone into a secondary amine while establishing the C3-C4 relative stereochemistry.

  • Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid, Dichloroethane (DCE).[1]

  • Imine Formation: Dissolve this compound (1.0 eq) and the target amine (e.g., aniline or benzylamine, 1.1 eq) in DCE. Add catalytic acetic acid.[1] Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Stereochemical Outcome: The hydride attack typically occurs from the less hindered face, predominantly yielding the cis-diastereomer (amine cis to the 3-ethyl group).

Visualizing the Pathway

G cluster_legend Therapeutic Divergence Scaffold This compound (The Core Scaffold) Imine Intermediate Imine (Unstable) Scaffold->Imine + Amine (Aniline/Benzylamine) - H2O Anilido 4-Anilinopiperidine (Precursor) Imine->Anilido + Hydride (Reductive Amination) Forms cis-isomer Benzylamine 4-Benzylaminopiperidine Imine->Benzylamine + Hydride (Reductive Amination) FentanylAnalog 3-Ethylfentanyl Analog (Mu-Opioid Agonist) Anilido->FentanylAnalog + Propionyl Chloride + Phenethyl Bromide Antifungal N-alkylated Derivative (Ergosterol Inhibitor) Benzylamine->Antifungal + Long Chain Alkyl Halide

Caption: Synthetic divergence of the 3-ethyl-4-piperidone scaffold into opioid and antifungal pharmacophores via reductive amination.[1]

Safety & Regulatory Compliance

  • Handling: Standard organic safety protocols apply (irritant to eyes/skin).[1]

  • Regulatory Watch: While this compound is not a Schedule I controlled substance itself, it is a direct structural isomer of precursors used for controlled fentanyl analogs.[1]

  • Self-Validation: Researchers must verify the legal status of 3-ethylfentanyl in their jurisdiction before synthesis.[1] In many regions (e.g., US, UK), "fentanyl-related substances" are covered by broad analogue acts.[1]

References

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 2019.[1] (Discusses the potency and metabolism of cis-3-methyl and 3-ethyl variants).

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Pharmaceuticals (MDPI), 2021.[1] (Details the synthesis of antifungal agents from 4-piperidones). [1]

  • Fentanyl Analogs: Structure-Activity-Relationship Study. PubMed, 2025.[1][4] (Review of steric effects at the C3 position on opioid receptor binding).

  • Design and synthesis of 4-Aminopiperidine derivatives as promising antidiabetic agents. BMC Chemistry, 2024.[1][5] (Exploration of the scaffold for DPP-4 inhibition). [1]

Sources

Methodological & Application

Application Notes & Protocols: N-Boc-3-ethyl-4-piperidone as a Strategic Building Block for Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a privileged scaffold, forming the core of numerous biologically active alkaloids and pharmaceutical agents.[1] Specifically, the 3-alkyl-4-piperidone motif is a crucial substructure for the assembly of complex polycyclic systems, most notably the Iboga-type indole alkaloids like catharanthine and ibogamine, which feature a related ethyl-substituted piperidine core.[2][3] This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of N-Boc-3-ethyl-4-piperidone. We will explore its synthesis, key chemical transformations, and provide detailed, field-tested protocols for its application as a versatile building block in the synthesis of intricate alkaloid frameworks. While direct literature on this specific synthon is emerging, the principles and protocols herein are grounded in the well-established chemistry of analogous N-Boc-piperidones, providing a robust and scientifically validated roadmap for its application.

Introduction: The Strategic Value of the 3-Ethyl-4-Piperidone Scaffold

Nature frequently employs the piperidine skeleton as a foundation for a vast array of alkaloids.[4] The strategic placement of functional groups and substituents on this ring dictates the final three-dimensional architecture and, consequently, the biological activity of the molecule. The N-Boc-3-ethyl-4-piperidone building block is particularly valuable for several reasons:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions (e.g., organometallic additions, reductions, oxidations) yet can be removed under mild acidic conditions, ensuring orthogonality with other protecting groups.

  • The C4-Ketone: This ketone is a versatile functional handle. It serves as an electrophilic site for nucleophilic additions, can be converted into an amine via reductive amination, or can be reduced to a hydroxyl group, often with stereocontrol.

  • The C3-Ethyl Group: This substituent is not merely a passive structural element. It is a key feature of several important alkaloid families, such as the Vinca and Iboga alkaloids.[5][6] Its presence directly introduces a required structural motif and, critically, influences the stereochemical outcome of reactions at the adjacent C4-ketone and the enolizable C5-position.

By leveraging these features, synthetic chemists can strategically construct complex, multi-cyclic alkaloid cores with a high degree of control.

Physicochemical Properties & Synthesis

Compound Profile

A summary of the key physicochemical properties for N-Boc-3-ethyl-4-piperidone is provided below.

PropertyValueSource
IUPAC Name tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylatePubChem[7]
CAS Number 117565-57-8PubChem[7]
Molecular Formula C₁₂H₂₁NO₃PubChem[7]
Molecular Weight 227.30 g/mol PubChem[7]
Appearance White to off-white solidTypical for similar compounds
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3ECHA[7]
Proposed Synthesis

While multiple routes to substituted piperidones exist, a common and effective strategy is the Dieckmann condensation.[8][9] A plausible and robust route to N-Boc-3-ethyl-4-piperidone would involve the intramolecular cyclization of a suitably substituted diester, followed by hydrolysis and decarboxylation.

G cluster_0 Plausible Synthetic Pathway Start N-benzylglycine ethyl ester + Ethyl pent-2-enoate Michael Michael Addition Start->Michael Diester N-benzyl-N-(1-ethoxycarbonylbutyl)glycine ethyl ester Michael->Diester Dieckmann Dieckmann Condensation (e.g., NaH, Toluene, reflux) Diester->Dieckmann BetaKetoester N-benzyl-3-ethyl-4-oxo-piperidine-3-carboxylate Dieckmann->BetaKetoester Hydrolysis Hydrolysis & Decarboxylation (e.g., aq. HCl, reflux) BetaKetoester->Hydrolysis PiperidoneHCl 1-benzyl-3-ethyl-4-piperidone hydrochloride Hydrolysis->PiperidoneHCl Debenzylation Hydrogenolysis (H₂, Pd/C) PiperidoneHCl->Debenzylation FreePiperidone 3-ethyl-4-piperidone Debenzylation->FreePiperidone BocProtection Boc Protection (Boc)₂O, Base FreePiperidone->BocProtection FinalProduct N-Boc-3-ethyl-4-piperidone BocProtection->FinalProduct

Caption: Plausible synthesis of N-Boc-3-ethyl-4-piperidone.

Core Synthetic Applications & Protocols

This section details key transformations that leverage the functional handles of N-Boc-3-ethyl-4-piperidone to construct advanced alkaloid precursors.

Reductive Amination of the C4-Ketone

Strategic Importance: This is arguably the most fundamental transformation of the 4-piperidone core. It allows for the introduction of a nitrogen-containing substituent at the C4 position, a common feature in many alkaloids. The choice of the amine component is critical for the subsequent synthetic strategy, often involving the introduction of an indole-containing fragment.

Causality of Protocol Steps: The protocol below adapts a standard procedure for the reductive amination of N-Boc-4-piperidone.[10]

  • Acid Catalyst (AcOH): Acetic acid protonates the ketone, activating it towards nucleophilic attack by the amine. It also facilitates the dehydration of the intermediate hemiaminal to form the key iminium ion intermediate.

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the starting ketone. It is less basic and more sterically hindered than other borohydrides, minimizing side reactions.

  • Solvent (DCE): 1,2-Dichloroethane is an excellent solvent for this reaction, as it is non-protic and effectively solubilizes the reactants.

Representative Protocol: Reductive Amination with Tryptamine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-ethyl-4-piperidone (1.0 eq), tryptamine (1.1 eq), and 1,2-dichloroethane (DCE) to make a 0.2 M solution.

  • Acid Addition: Add glacial acetic acid (AcOH, 1.5 eq) to the stirring suspension.

  • Reduction: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting piperidone is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G cluster_1 Reductive Amination Workflow Reactants N-Boc-3-ethyl-4-piperidone + Tryptamine Step1 Add AcOH in DCE Form Iminium Ion Reactants->Step1 Step2 Add NaBH(OAc)₃ Reduction Step1->Step2 Product N-Boc-3-ethyl-4-(tryptamino)piperidine Step2->Product

Caption: Workflow for reductive amination of the C4-ketone.

Alpha-Functionalization at the C5 Position

Strategic Importance: To build more complex carbon skeletons, functionalization of the α-carbon (C5) is essential. This is typically achieved by forming an enolate or enamine and trapping it with an electrophile. This allows for the introduction of alkyl, aryl, or other functional groups necessary for subsequent ring closures to form polycyclic alkaloid systems. The existing C3-ethyl group can exert significant stereocontrol over the incoming electrophile.

Causality of Protocol Steps: The following protocol is a conceptual representation based on well-established α-functionalization chemistry of cyclic ketones.[11]

  • Base (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base, ideal for quantitatively forming the kinetic enolate at the less-substituted C5 position.

  • Low Temperature (-78 °C): Performing the deprotonation at low temperature is crucial to ensure the formation of the kinetic enolate and prevent side reactions like aldol condensation or enolate equilibration.

  • Electrophile (e.g., MeI, BnBr): The choice of electrophile determines the group being installed at the C5 position.

Conceptual Protocol: α-Alkylation

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to pre-form LDA.

  • Enolate Formation: Slowly add a solution of N-Boc-3-ethyl-4-piperidone (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the desired electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Purification: Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography.

G cluster_2 Alpha-Alkylation Workflow Piperidone N-Boc-3-ethyl-4-piperidone Step1 LDA, THF, -78 °C Kinetic Enolate Formation Piperidone->Step1 Step2 Add Electrophile (R-X) Alkylation Step1->Step2 Product N-Boc-3-ethyl-5-alkyl-4-piperidone Step2->Product

Caption: Workflow for kinetic α-alkylation at the C5 position.

Constructing the Iboga Alkaloid Core: A Strategic Outlook

The true power of N-Boc-3-ethyl-4-piperidone is realized when these fundamental reactions are combined to construct complex polycyclic systems like the isoquinuclidine core of Iboga alkaloids.[2][3] A general, though highly challenging, strategy could involve:

  • Fischer Indole Synthesis Precursor: A reductive amination could be performed with a substituted phenylhydrazine. A subsequent Fischer indole synthesis would forge the indole ring fused to the piperidine.

  • Intramolecular Cyclization: After functionalizing the C5 position (e.g., with a group containing a leaving group or a nucleophilic acceptor), an intramolecular cyclization can be triggered to form the bicyclic isoquinuclidine system. The C3-ethyl group would be critical in directing the stereochemistry of this ring-forming step.

This advanced strategy highlights how N-Boc-3-ethyl-4-piperidone serves as a powerful starting point, providing the key structural and functional elements needed for the convergent synthesis of highly complex natural products.

Conclusion

N-Boc-3-ethyl-4-piperidone is a high-value building block for the synthesis of piperidine-containing alkaloids. Its combination of a stable protecting group, a versatile ketone handle, and a stereodirecting ethyl group provides chemists with a powerful tool for navigating complex synthetic pathways. The protocols and strategies outlined in this guide, based on robust and well-precedented chemical principles, offer a solid foundation for researchers aiming to construct the next generation of alkaloid-based therapeutics.

References

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Verma, P., et al. (2014). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Pharmacognosy Reviews. Retrieved from [Link]

  • Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkaloid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019). Total synthesis of ibogaine, epiibogaine and their analogues. Retrieved from [Link]

  • Herzon, S. B., et al. (2021). A General Iridium-Catalyzed Reductive Dienamine Synthesis Allows a Five-Step Synthesis of Catharanthine via the Elusive Dehydrosecodine. Journal of the American Chemical Society. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MacDonnell, J. E., et al. (2020). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. ACS Chemical Neuroscience. Retrieved from [Link]

  • Zhang, D. et al. (2014). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Ibogamine. Retrieved from [Link]

  • Herzon, S. B., & Calandra, N. A. (2020). Disrupting Substance Use Disorder: The Chemistry of Iboga Alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Szántay, C., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Planta Medica. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

Sources

Application Note: High-Fidelity Grignard Addition to tert-Butyl 3-Ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the nucleophilic addition of organometallic reagents to sterically biased, nitrogen-containing heterocycles.

Executive Summary

The reaction of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate (Compound 1 ) with Grignard reagents is a pivotal transformation for generating chiral, quaternary centers in piperidine-based scaffolds (e.g., Janus kinase inhibitors, GPCR ligands).

However, this reaction is frequently plagued by low yields due to enolization . The acidic


-proton at the C3 position (adjacent to both the ketone and the ethyl group) renders the substrate susceptible to deprotonation by the basic Grignard reagent, leading to recovered starting material rather than the desired tertiary alcohol. Furthermore, the C3-ethyl group introduces diastereoselectivity challenges , necessitating precise control over reaction temperature and additives to favor the desired cis- or trans- isomer.

This guide presents two protocols:

  • Protocol A (Standard): For highly nucleophilic, non-bulky Grignard reagents (e.g., MeMgBr).

  • Protocol B (CeCl₃-Enhanced): The recommended "Gold Standard" for hindered or basic Grignard reagents to suppress enolization and maximize yield.

Mechanistic Insight & Causality

The Enolization vs. Addition Competition

The outcome of this reaction is dictated by the ratio of the rate of nucleophilic addition (


) to the rate of deprotonation (

).
  • Path A (Desired): The Grignard reagent (

    
    ) attacks the electrophilic carbonyl carbon.
    
  • Path B (Parasitic): The Grignard reagent acts as a base, removing the proton at C3. This forms a magnesium enolate. Upon aqueous quench, this enolate simply reprotonates to regenerate the starting material (Compound 1 ).

Expert Insight: The 3-ethyl group increases steric hindrance around the carbonyl, slowing down


 without significantly affecting 

. This makes Protocol B (Lewis Acid activation) essential for bulkier nucleophiles (e.g., Isopropyl-MgBr, Phenyl-MgBr).
Stereochemical Control

The this compound adopts a chair-like conformation. The N-Boc group often forces the ring into a specific rotamer.

  • Steric Approach: The incoming nucleophile will preferentially attack from the face anti to the bulky 3-ethyl group to minimize 1,2-steric strain.

  • Result: The major diastereomer typically features the hydroxyl group cis to the 3-ethyl group (assuming equatorial attack on the conformer where ethyl is equatorial), though this is solvent-dependent.

Pathway Visualization

ReactionPathway SM SM: N-Boc-3-ethyl-4-piperidone Transition_Add Transition State: Nucleophilic Attack SM->Transition_Add k_add (Nucleophilic) Transition_Enol Transition State: Deprotonation SM->Transition_Enol k_enol (Basic) Grignard Reagent: R-MgX Grignard->Transition_Add Grignard->Transition_Enol Alkoxide Intermediate: Mg-Alkoxide Transition_Add->Alkoxide Enolate Intermediate: Mg-Enolate Transition_Enol->Enolate Product PRODUCT: Tertiary Alcohol (Major Diastereomer) Alkoxide->Product H3O+ Quench Recovered Recovered SM (Racemization Risk) Enolate->Recovered H3O+ Quench CeCl3 Additive: CeCl3 (Activates Carbonyl, Lowers Basicity) CeCl3->Transition_Add Accelerates

Figure 1: Kinetic competition between nucleophilic addition and enolization. The use of CeCl₃ (Protocol B) selectively accelerates the upper pathway.

Experimental Protocols

Pre-Reaction Checklist (Critical)
  • Reagent Quality: Titrate Grignard reagents immediately before use (e.g., using salicylaldehyde phenylhydrazone or iodine/LiCl). Commercial titers degrade over time.

  • Solvent: Anhydrous THF (Tetrahydrofuran) is preferred. Diethyl ether is acceptable but THF often provides better solubility for the CeCl₃ complex.

  • Drying: Flame-dry or oven-dry all glassware. Cool under a stream of Argon/Nitrogen.

Protocol A: Standard Addition

Best for: Small, highly reactive nucleophiles (Methyl-MgBr, Allyl-MgBr).

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Compound 1 (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Note: Low temperature is crucial to suppress deprotonation.

  • Addition: Add the Grignard reagent (1.2 - 1.5 equiv) dropwise over 30 minutes via syringe pump or pressure-equalizing addition funnel. Maintain internal temperature < -70 °C.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC or LCMS.

    • Checkpoint: If SM persists after 2h, do not warm to RT immediately. Warming promotes enolization.

  • Quench: Quench cold with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Cerium(III)-Mediated Addition (Imamoto Conditions)

Best for: Hindered nucleophiles, basic reagents, or when Protocol A fails (yield < 50%).

Rationale: Anhydrous CeCl₃ reacts with R-MgX to form an organocerium species (R-CeCl₂). This species is more nucleophilic toward carbonyls but less basic than the parent Grignard, drastically reducing enolization [1].

  • CeCl₃ Preparation (The Critical Step):

    • Use CeCl₃·7H₂O (Heptahydrate).

    • Place CeCl₃·7H₂O (1.5 equiv relative to ketone) in a RBF.

    • Heat to 140–150 °C under high vacuum (< 0.5 mmHg) for 2–3 hours with vigorous stirring. The powder should turn from clumpy/white to fine/powdery. Failure to fully dry the salt will kill the Grignard reagent.

    • Cool to room temperature under Argon.

  • Slurry Formation:

    • Add anhydrous THF to the dried CeCl₃. Stir at RT for 1–2 hours. The suspension should look milky white (finely dispersed).

  • Transmetallation:

    • Cool the CeCl₃/THF slurry to -78 °C .

    • Add the Grignard reagent (1.5 equiv) dropwise. Stir for 30–60 minutes at -78 °C to form the organocerium reagent.

  • Substrate Addition:

    • Dissolve Compound 1 (1.0 equiv) in minimal anhydrous THF.

    • Add the ketone solution dropwise to the organocerium mixture at -78 °C.

  • Reaction & Quench:

    • Stir at -78 °C for 2–4 hours.

    • Allow to warm slowly to 0 °C (only if conversion is incomplete).

    • Quench with dilute aqueous acetic acid or sat. NH₄Cl.[1]

    • Note: Cerium salts can form emulsions. Filtering the crude mixture through a Celite pad before extraction helps.

Data Analysis & Characterization

Expected Analytical Data
ParameterObservationNotes
TLC Product

< SM

The tertiary alcohol is more polar than the ketone.
¹H NMR Disappearance of

2.3-2.6 (m)
Loss of protons

to ketone (C3/C5).
¹H NMR New Alkyl SignalsSignals corresponding to the Grignard 'R' group.[2]
¹³C NMR Shift of C4Carbonyl (~210 ppm)

Quaternary C-OH (~70-75 ppm).
MS (ESI) [M+H]⁺ or [M+Na]⁺Often shows loss of Boc (-100 Da) or loss of water (-18 Da) in source.
Determining Stereochemistry

The diastereomeric ratio (dr) can be determined via ¹H NMR analysis of the crude mixture.

  • Diagnostic Signal: Look for the chemical shift of the C3-H proton or the N-Boc methyls . In many 3-substituted piperidines, the axial vs. equatorial orientation of the alcohol causes a distinct shift in the adjacent ethyl group signals due to anisotropy.

  • NOESY: A NOESY experiment is required to definitively assign relative stereochemistry (cis vs trans). Look for cross-peaks between the new 'R' group and the C3-ethyl group (indicating cis) or C3-H (indicating trans).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Recovered SM) Wet reagents or Enolization.1. Titrate Grignard. 2. Switch to Protocol B (CeCl₃).
Low Yield (<30%) Enolization dominant.Switch to Protocol B . Ensure temperature stays <-70°C during addition.
Boc Deprotection Acidic quench too strong/warm.Use sat. NH₄Cl instead of HCl. Keep quench cold (0°C).
Emulsions during Workup Cerium hydroxides precipitating.Filter through Celite. Add Rochelle's salt (Potassium Sodium Tartrate) solution to solubilize metal salts.
Grignard Wont Initiate Magnesium oxide layer.Add a crystal of Iodine (

) or 1,2-dibromoethane to the Mg turnings.[3]

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Concellón, J. M., et al. "Highly Diastereoselective Addition of Organolithiums to 3-Substituted-4-oxopiperidines." Journal of Organic Chemistry, vol. 67, no. 6, 2002, pp. 2197–2205.

  • Clayden, J., et al. "Organic Chemistry." Oxford University Press, 2nd Edition, Chapter 9 (Organometallics).

  • PubChem Compound Summary. "this compound."[4] National Center for Biotechnology Information.

Disclaimer: This protocol involves the use of pyrophoric reagents and hazardous solvents. All work must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Mastering Stereocontrol: Application Notes and Protocols for the Reactions of tert-Butyl 3-Ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is paramount. The piperidine scaffold is a privileged structure in a vast array of pharmaceuticals and bioactive natural products. The strategic functionalization of substituted piperidones, such as tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate, serves as a critical juncture in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of key stereoselective transformations of this versatile building block, focusing on the underlying principles that govern stereochemical outcomes and offering detailed, field-proven protocols.

Introduction: The Significance of the 3,4-Substituted Piperidine Motif

This compound is a chiral ketone that presents multiple opportunities for stereoselective manipulation. The existing stereocenter at the C3 position, adjacent to the carbonyl group, profoundly influences the facial selectivity of nucleophilic additions to the ketone and the stereochemical course of enolate-based reactions. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom restricts the conformational flexibility of the piperidine ring, further contributing to a predictable stereochemical environment. Mastering the reactions of this substrate allows for the controlled synthesis of all four possible diastereomers of the corresponding 3-ethyl-4-hydroxypiperidine and provides access to a diverse range of stereochemically defined 3,4-disubstituted piperidines, which are key components in numerous therapeutic agents.

I. Diastereoselective Reduction of the C4-Carbonyl

The reduction of the ketone in this compound yields the corresponding 3-ethyl-4-hydroxypiperidine, creating a new stereocenter at C4. The relative stereochemistry of the resulting alcohol (cis or trans with respect to the C3-ethyl group) is highly dependent on the choice of reducing agent and the conformational dynamics of the piperidine ring.

Mechanistic Insights: Chair vs. Twist-Boat Conformations

The stereochemical outcome of hydride reductions of 3-alkyl-4-piperidones is dictated by the trajectory of the incoming hydride nucleophile. This, in turn, is governed by the conformational preference of the piperidine ring. The ring can exist in dynamic equilibrium between a lower-energy chair conformation and a higher-energy twist-boat conformation.

  • Chair Conformation: In the preferred chair conformation, the C3-ethyl group will occupy an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. Hydride attack can then occur from either the axial or equatorial face of the carbonyl.

    • Axial Attack: Leads to the formation of an equatorial alcohol, resulting in the trans diastereomer. This approach is sterically hindered by the axial hydrogens at C2 and C6.

    • Equatorial Attack: Leads to the formation of an axial alcohol, resulting in the cis diastereomer. This pathway is generally less sterically encumbered.

  • Twist-Boat Conformation: The presence of the C3-substituent can, in some cases, favor a twist-boat conformation to alleviate other steric strains. The facial accessibility of the carbonyl in this conformation differs significantly from the chair, potentially altering the diastereomeric ratio of the product.

The choice of reducing agent is critical. Small, unhindered hydrides like sodium borohydride (NaBH₄) tend to favor equatorial attack on the chair conformer, leading predominantly to the cis alcohol. In contrast, bulky, sterically demanding hydride reagents, such as L-Selectride® or K-Selectride®, are unable to approach from the more hindered axial face and will preferentially attack from the equatorial face, also leading to the cis alcohol, often with higher diastereoselectivity. Achieving the trans product often requires conditions that favor axial attack, which can be challenging.

Caption: Diastereoselective reduction pathways of N-Boc-3-ethyl-4-piperidone.

Protocol 1: cis-Selective Reduction using L-Selectride®

This protocol is designed to maximize the formation of the cis-3-ethyl-4-hydroxypiperidine diastereomer through equatorial attack by a sterically demanding hydride reagent.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous THF (to a concentration of approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure cis-3-ethyl-4-hydroxypiperidine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Biocatalytic Asymmetric Reduction for Enantiopure Diastereomers

Recent advances have demonstrated the power of carbonyl reductases (KREDs) to reduce 3-substituted-4-oxopiperidines with exceptional enantio- and diastereoselectivity.[1][2] This approach can provide access to all four possible stereoisomers by selecting enzymes with complementary stereoselectivities.

General Principle: A specific carbonyl reductase, co-expressed in a microbial host (e.g., E. coli) with a glucose dehydrogenase (for cofactor regeneration), is used to reduce the ketone. The choice of enzyme dictates the stereochemistry of the resulting alcohol. For instance, one KRED might produce the (3R, 4S)-cis and (3S, 4S)-trans products, while another might yield the (3R, 4R)-trans and (3S, 4R)-cis products from the racemic starting material.

Illustrative Workflow:

Caption: Workflow for accessing all four stereoisomers via biocatalysis.

II. Diastereoselective α-Alkylation via Enolate Formation

The protons on the carbons alpha to the carbonyl (C3 and C5) are acidic and can be removed by a strong, non-nucleophilic base to form a lithium enolate. The subsequent alkylation of this enolate is a powerful method for introducing new substituents. When starting with this compound, deprotonation will occur preferentially at the less substituted C5 position to form the kinetic enolate.

Mechanistic Considerations for Stereoselectivity

The stereochemical outcome of the alkylation is determined by the facial trajectory of the incoming electrophile to the planar enolate. The conformation of the piperidine ring and the existing stereocenter at C3 play a crucial role. The bulky Boc group and the C3-ethyl group will create a sterically biased environment, directing the electrophile to the less hindered face of the enolate. For the kinetic enolate formed at C5, the C3-ethyl group is too distant to exert significant stereocontrol. The stereoselectivity will primarily be influenced by the conformation of the ring and the approach of the electrophile relative to the Boc group and the piperidine nitrogen.

General Protocol for Diastereoselective α-Alkylation at C5

This protocol describes a general procedure for the formation of the kinetic lithium enolate and its subsequent alkylation. The choice of electrophile will determine the nature of the C5 substituent.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of LDA: To a flame-dried flask under nitrogen, add anhydrous THF and cool to -78 °C. Slowly add diisopropylamine (1.1 eq) followed by n-butyllithium (1.05 eq). Stir at -78 °C for 30 minutes.

  • In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the substrate solution to -78 °C.

  • Slowly add the pre-formed LDA solution to the substrate solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to yield the C5-alkylated piperidone. The diastereoselectivity can be assessed by NMR.

III. Stereoselective Aldol Addition Reactions

The lithium enolate generated from this compound can also be used as a nucleophile in aldol reactions with various aldehydes. This reaction forms a new C-C bond and creates up to two new stereocenters, offering a route to complex, highly functionalized piperidine derivatives.

Controlling Stereochemistry in Aldol Additions

The diastereoselectivity of the aldol reaction is governed by the geometry of the enolate (E vs. Z) and the transition state of the reaction. For ketone enolates, predicting the enolate geometry can be complex. However, the reaction often proceeds through a closed, six-membered Zimmerman-Traxler-type transition state, where the lithium cation coordinates to both the enolate oxygen and the aldehyde oxygen.

The facial selectivity of the aldehyde's approach to the enolate is influenced by the steric environment of the piperidine ring. The C3-ethyl group and the overall ring conformation will direct the aldehyde to the less hindered face, leading to a preferred diastereomer.

G cluster_2 Aldol Reaction Stereocontrol Enolate Lithium Enolate of Piperidone TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Syn_Product syn-Aldol Adduct TS->Syn_Product Favored Diastereomer (Steric Control) Anti_Product anti-Aldol Adduct TS->Anti_Product Disfavored Diastereomer

Caption: Zimmerman-Traxler model for stereocontrol in the aldol reaction.

General Protocol for a Diastereoselective Aldol Reaction

This protocol outlines a representative procedure for the reaction of the piperidone's lithium enolate with an aldehyde, such as benzaldehyde.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Generate the lithium enolate of this compound at -78 °C using LDA in anhydrous THF, as described in the alkylation protocol (Section II).

  • After stirring the enolate solution for 1 hour at -78 °C, add a solution of freshly distilled benzaldehyde (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the aldol adduct. Analyze by ¹H NMR to determine the diastereomeric ratio.

Summary of Key Stereoselective Transformations

Reaction TypeKey Reagents/CatalystsPrimary Stereochemical OutcomeMechanistic Principle
Ketone Reduction L-Selectride®, K-Selectride®cis-3-ethyl-4-hydroxypiperidineEquatorial attack on the chair conformer by a bulky hydride.
Carbonyl Reductases (KREDs)Access to all four stereoisomersEnzyme active site topology dictates enantio- and diastereoselectivity.
α-Alkylation 1. LDA; 2. Electrophile (e.g., MeI)C5-alkylation; diastereoselectivity depends on electrophile approachFormation of the kinetic enolate at the less substituted C5 position.
Aldol Addition 1. LDA; 2. Aldehyde (e.g., PhCHO)syn or anti aldol adductZimmerman-Traxler transition state and steric hindrance from the piperidine ring.

Conclusion

The stereoselective functionalization of this compound is a nuanced yet powerful strategy for the synthesis of complex, stereochemically defined piperidine derivatives. A thorough understanding of the conformational behavior of the piperidine ring and the steric and electronic properties of reagents is essential for predicting and controlling the stereochemical outcome of these reactions. The protocols provided herein serve as a robust starting point for researchers aiming to leverage this versatile building block in their synthetic campaigns. By carefully selecting reaction conditions and reagents, chemists can navigate the stereochemical landscape of this system to achieve their desired molecular targets with high fidelity.

References

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances, 2023.

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. National Center for Biotechnology Information, 2023.

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 2014.

  • Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.

  • Lithium enolates & enolate equivalents. Making Molecules, 2024.

  • L/N/K-Selectride. Chem-Station International Edition, 2017.

  • Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. National Center for Biotechnology Information, 2013.

Sources

reductive amination of N-Boc-3-ethyl-4-piperidone protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of N-Boc-3-ethyl-4-piperidone

Part 1: Executive Summary

This application note details the protocol for the reductive amination of N-Boc-3-ethyl-4-piperidone , a critical intermediate in the synthesis of GPCR modulators and kinase inhibitors. The presence of the C3-ethyl group introduces significant steric hindrance and stereochemical complexity (cis/trans diastereomers) not found in the parent 4-piperidone.

We present two validated protocols:

  • Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) mediated reductive amination. Recommended for primary and unhindered secondary amines.[1]

  • Protocol B (Advanced): Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination. Required for electron-deficient anilines or sterically hindered secondary amines.

Part 2: Scientific Foundation & Mechanistic Insight

The Challenge of the C3-Ethyl Group

Unlike unsubstituted N-Boc-4-piperidone, the 3-ethyl variant possesses a chiral center at C3. This dictates the stereochemical outcome of the reaction.

  • Conformational Lock: The bulky 3-ethyl group will preferentially adopt an equatorial position in the piperidine chair conformation to minimize 1,3-diaxial strain.

  • Stereoselectivity: The incoming hydride can attack the intermediate iminium ion from the axial or equatorial trajectory.

    • Small Reducing Agents (NaBH₄, STAB): Often favor axial attack , leading to the equatorial amine (trans-isomer relative to the 3-ethyl group).

    • Bulky Reducing Agents: May favor equatorial attack, leading to the axial amine (cis-isomer).

  • Implication: Researchers must anticipate a mixture of diastereomers (typically 3:1 to 6:1 ratios) and prepare for chromatographic separation.

Mechanistic Pathway (STAB)

Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its chemoselectivity. Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and avoids the risk of residual cyanide. Crucially, STAB reduces the iminium ion significantly faster than the ketone, preventing the formation of the alcohol side-product (direct reduction).

ReactionMechanism Ketone N-Boc-3-ethyl-4-piperidone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Product Final Amine (Cis/Trans Mix) Ketone->Product Direct Reduction (Slow) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Iminium->Product Fast Reduction Acid AcOH (Catalyst) Acid->Iminium Promotes STAB STAB (Hydride) STAB->Product

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the chemoselectivity where iminium reduction outcompetes ketone reduction.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Primary alkyl amines, benzylamines, and unhindered secondary amines.

Reagents:

  • N-Boc-3-ethyl-4-piperidone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer and often sufficient.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-ethyl-4-piperidone (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes to establish the hemiaminal/imine equilibrium.

    • Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base before adding AcOH.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to improve diastereoselectivity). Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (H₂) may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS or TLC.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract with DCM (3x).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Titanium-Mediated Method

Best for: Electron-deficient anilines, sterically hindered amines, or when Protocol A fails to reach conversion.

Reagents:

  • Titanium(IV) Isopropoxide [Ti(OiPr)₄] (1.2 – 1.5 equiv)

  • Reducing Agent: NaBH₄ (sodium borohydride) or NaBH₃CN (1.5 equiv)

  • Solvent: Anhydrous THF (preferred) or DCM.

Step-by-Step Methodology:

  • Imine Pre-formation: In a dried flask under inert atmosphere (N₂/Ar), combine the piperidone (1.0 equiv) and amine (1.0–1.1 equiv) in anhydrous THF.

  • Titanium Addition: Add neat Ti(OiPr)₄ (1.2 equiv) via syringe.

    • Observation: The solution often turns yellow/orange.

  • Incubation: Stir at room temperature for 6–12 hours (or reflux for 2 hours if the amine is extremely hindered). This forces the equilibrium toward the imine species, scavenging water produced in the process.

  • Reduction:

    • Option 1 (One-pot): Dilute with absolute ethanol (to dissolve NaBH₄) and add NaBH₄ (1.5 equiv).

    • Option 2 (Cleaner): Concentrate the reaction to remove THF/Isopropanol, redissolve in dry Methanol, and add NaBH₄ .

  • The "Titanium Workup" (Critical Step):

    • Issue: Adding water directly creates a sticky TiO₂ gel that traps product.

    • Solution: Add 1N NaOH or aqueous NH₄OH. Stir vigorously until a white, granular precipitate forms (approx. 30 mins).

    • Filter through a pad of Celite. Wash the pad thoroughly with EtOAc.

Part 4: Data Analysis & Troubleshooting

Comparative Analysis of Reducing Agents
FeatureSTAB (Protocol A)NaBH₃CNTi(OiPr)₄ + NaBH₄ (Protocol B)
Toxicity LowHigh (Cyanide)Low
Selectivity Excellent (Imine > Ketone)Good (pH dependent)High (Pre-forms Imine)
Steric Tolerance ModerateModerateHigh
Water Tolerance Low (Decomposes)HighZero (Ti reacts with H₂O)
Workup Simple (Bicarb wash)Hazardous (HCN risk)Complex (Filtration req.)
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Start: Low Yield / Incomplete Reaction CheckSM Is Starting Material (Ketone) remaining? Problem->CheckSM CheckImine Is the Imine forming? CheckSM->CheckImine Yes Sol3 Check Solvent Dryness (Water kills STAB) CheckSM->Sol3 No (SM consumed but no product?) Sol1 Increase Reaction Time or Add more STAB CheckImine->Sol1 Yes (Imine seen on LCMS) Sol2 Switch to Protocol B (Ti-mediated) to force imine CheckImine->Sol2 No (Only Ketone + Amine)

Figure 2: Troubleshooting logic for reductive amination failures.

Part 5: References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[3][4][5][6][7]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[8] Journal of the Chemical Society, Perkin Transactions 1, 1995 , 1–5.

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001 .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: #PIP-3ET-4OXO-YIELD Subject: Troubleshooting Yield, Regioselectivity, and Stability Issues

Executive Summary

The synthesis of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate is a critical step in the preparation of various pharmaceutical intermediates, including Janus Kinase (JAK) inhibitors and opioid analogs.[1][2][3] Users typically encounter three primary failure modes: polyalkylation (formation of 3,3-diethyl or 3,5-diethyl byproducts), low conversion (recovery of starting material), and Boc-deprotection during acidic workup.

This guide provides three validated protocols ranging from rapid medicinal chemistry approaches to robust process-scale methods.

Module 1: The Direct Alkylation Route (Medicinal Chemistry Scale)

Best for: Small scale (<5g), rapid throughput. High risk of polyalkylation.

Q1: I am using LDA/Ethyl Iodide at -78°C, but I see significant 3,3-diethyl impurity. How do I stop the second alkylation?

Diagnosis: This is a classic "proton transfer" issue. The mono-alkylated product is more acidic than the starting ketone. As the reaction warms or if mixing is inefficient, the remaining base deprotonates the product, leading to double alkylation.

The Fix: Switch to LiHMDS and "Inverse Addition" or Additives. Lithium Hexamethyldisilazide (LiHMDS) is less basic and bulkier than LDA, often providing better kinetic control.

  • Protocol Adjustment:

    • Base: Use LiHMDS (1.1 equiv) instead of LDA.

    • Temperature: Maintain strictly at -78°C .

    • Additive: Add HMPA or DMPU (1.0 equiv) to the enolate solution before adding the alkyl halide. This disrupts lithium aggregates, increasing the reactivity of the enolate toward the alkyl halide and allowing the reaction to proceed faster at lower temperatures, suppressing proton transfer.

    • Stoichiometry: Use a slight deficiency of the alkylating agent (0.95 equiv) to ensure no excess electrophile is present if the reaction warms up.

Q2: My conversion is low (<40%). I recover mostly N-Boc-4-piperidone.

Diagnosis: Enolization failed or the enolate was quenched by moisture. The Fix:

  • Dryness: The piperidone is hygroscopic. Dry it by azeotropic distillation with toluene prior to use.

  • Electrophile Reactivity: Ethyl iodide (EtI) is preferred over Ethyl bromide (EtBr) for this reaction due to the weaker C-I bond. If using EtBr, add NaI (Finkelstein condition) to generate EtI in situ.

Module 2: The Enamine Protocol (High-Fidelity Route)

Best for: High yield (>80%), mono-alkylation specificity, avoiding chromatographic separation of di-alkylated impurities.

Q3: Direct alkylation is too messy. Is there a cleaner method for mono-alkylation?

Answer: Yes. The Stork Enamine Synthesis is the "Gold Standard" for this transformation. By converting the ketone to a pyrrolidine enamine, you render the alpha-position nucleophilic but neutral, preventing polyalkylation because the resulting iminium salt cannot react further with electrophiles.

The Protocol (Self-Validating):

  • Enamine Formation: Reflux N-Boc-4-piperidone with pyrrolidine (1.2 equiv) in toluene with a Dean-Stark trap.

    • Checkpoint: The reaction is done when the theoretical amount of water is collected.

  • Alkylation: Dissolve the crude enamine in acetonitrile or dioxane. Add Ethyl Iodide (1.5 equiv). Heat to reflux (or 60°C).

    • Mechanism:[1][4][5][6][7][8][9][10] The enamine attacks EtI, forming an iminium salt. This salt precipitates or is stable, preventing a second attack.

  • Hydrolysis: Treat the iminium salt with a buffered aqueous solution (Sodium Acetate/Acetic Acid, pH 4-5) to restore the ketone.

Visualizing the Enamine Workflow:

StorkEnamine Start N-Boc-4-Piperidone Step1 Enamine Formation (Pyrrolidine, Toluene, -H2O) Start->Step1 Intermediate1 Pyrrolidine Enamine Step1->Intermediate1 Dehydration Step2 Alkylation (Ethyl Iodide, MeCN) Intermediate1->Step2 Intermediate2 Iminium Salt (Mono-alkylated) Step2->Intermediate2 C-Alkylation Intermediate2->Intermediate2 Electrophile Repulsion (Positive Charge) Step3 Hydrolysis (NaOAc/AcOH, pH 5) Intermediate2->Step3 Product 3-Ethyl-4-Oxopiperidine (Mono-alkylated Target) Step3->Product Hydrolysis

Caption: Figure 1. The Stork Enamine pathway prevents polyalkylation by forming a charged iminium intermediate that repels further electrophilic attack.

Module 3: The Dieckmann Cyclization (Process Scale)

Best for: Multi-kilogram scale, or when 4-piperidone is not the starting material.

Q4: I am building the ring from scratch using the Dieckmann condensation. I get the product, but it decarboxylates uncontrollably.

Diagnosis: The Dieckmann condensation of the diester precursor (e.g., N-Boc-N-(2-ethoxycarbonylethyl)-beta-alanine ethyl ester) yields a beta-keto ester. To get your target (the ketone), you must decarboxylate, but timing is key.

The Fix:

  • Cyclization: Use KOtBu in Toluene or NaOEt in Ethanol.

    • Critical: Do not use NaH if you can avoid it on scale; alkoxides are safer and sufficient.

  • Workup (The Trap): If you acidify with strong HCl and heat, you will lose the Boc group AND the carboxylate.

  • Controlled Decarboxylation:

    • Isolate the beta-keto ester intermediate first.[6]

    • Perform decarboxylation using LiCl in wet DMSO at 120°C (Krapcho conditions). This removes the ester at the 3-position (from the Dieckmann) while preserving the Boc group and the ethyl group (if pre-installed) or allowing subsequent alkylation.

Module 4: Stability & Purification
Q5: During workup, my yield drops, and NMR shows a broad peak at 8-9 ppm (Ammonium).

Diagnosis: You have lost the Boc protecting group. The tert-butyl carbamate is acid-sensitive.

  • Risk Zone: Hydrolysis of the enamine (Module 2) or quenching the enolate (Module 1).

  • Solution: Never use HCl or H2SO4 to quench these reactions.

    • Quench Protocol: Use Saturated Ammonium Chloride (sat.[11] NH4Cl) or a Phosphate Buffer (pH 6).

    • Enamine Hydrolysis: Use a Sodium Acetate/Acetic Acid buffer (pH 4.5). Do not go below pH 4.

Summary of Yield Killers & Solutions
IssueProbable CauseTechnical Solution
Polyalkylation Proton transfer between product and enolate.Use Enamine Route (Module 2) or LiHMDS/DMPU at -78°C.
Low Yield Moisture in reagents; Enolate quenching.Azeotrope SM with toluene; Use dry THF/MeCN.
Boc Loss Acidic workup (pH < 2).Buffer quench to pH 4-6 (NaOAc or NH4Cl).
Oiling Out Oligomerization of enolate.Dilute reaction (0.1 M); Ensure rapid stirring.
References
  • Stork Enamine Synthesis Mechanism & Application

    • Title: Stork Enamine Synthesis - Chemistry Steps[1][9][12]

    • Source: Chemistry Steps[1][10][13]

    • URL:[Link]

  • Regioselective Alkylation of Piperidones

    • Title: Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate[1]

    • Source: Synthesis (via ResearchG
    • URL:[Link]

  • Dieckmann Condensation for Piperidones

    • Title: Dieckmann Condensation - Organic Chemistry Portal[5][8]

    • Source: Organic Chemistry Portal[5][8]

    • URL:[Link]

  • Synthesis of 4-Methyl-3-oxopiperidine Derivatives (Analogous Chemistry)

    • Title: Synthesis of tert-butyl-4-methyl-3-oxopiperidine-1-carboxylate[10]

    • Source: ResearchG
    • URL:[Link]

  • General Enolate Alkylation Troubleshooting

    • Title: Alkylation of Enol
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: Synthesis of N-Boc-3-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Utility

The N-Boc-3-ethyl-4-piperidone scaffold is a critical intermediate in the synthesis of diverse pharmaceutical agents, including neurokinin antagonists, antihistamines, and analgesic pharmacophores. Its synthesis, while seemingly straightforward, is plagued by thermodynamic and kinetic pitfalls that result in complex impurity profiles.

This guide addresses the specific side products generated during the


-alkylation of N-Boc-4-piperidone , the most common synthetic route. It provides a self-validating troubleshooting framework to distinguish between regioisomers, poly-alkylated species, and enol ether byproducts.

Impurity Profile: The "Rogues' Gallery"

The following table summarizes the critical side products encountered when reacting N-Boc-4-piperidone with an ethylating agent (Et-X) under basic conditions.

Impurity IDChemical NameOrigin MechanismDiagnostic Signal (

H NMR)
IMP-A 3,3-Diethyl-N-Boc-4-piperidone Gem-dialkylation (Kinetic overshoot)Disappearance of C3-H; simplified splitting pattern.
IMP-B 3,5-Diethyl-N-Boc-4-piperidone Bis-alkylation (Thermodynamic equilibration)Symmetry in spectra; loss of C3/C5 methylene signals.
IMP-C N-Boc-4-ethoxy-1,2,3,6-tetrahydropyridine O-Alkylation (Hard/Soft Acid-Base mismatch)Vinyl proton signal at

4.5-5.0 ppm.
IMP-D Aldol Dimer Self-condensation (Base catalysis, Temp > -78°C)Broad multiplets; often a yellow/orange oil; UV active.
IMP-E 3-Ethyl-4-piperidone (Free Amine) Boc-Deprotection (Acidic workup/Lewis Acid)Loss of Boc singlet (

1.45 ppm); highly polar by TLC.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways leading to the target molecule versus the major side products.

ReactionPathways SM N-Boc-4-piperidone Enolate Enolate Intermediate SM->Enolate Base (LDA/LHMDS) -78°C Target TARGET: N-Boc-3-ethyl-4-piperidone Enolate->Target Et-I (1.0 eq) C-Alkylation ImpC IMP-C: O-Ethyl Enol Ether Enolate->ImpC O-Attack (HMPA/DMPU absent) ImpD IMP-D: Aldol Dimer Enolate->ImpD Warm up > -40°C Self-Condensation ImpA IMP-A: 3,3-Diethyl (Gem-dialkylation) Target->ImpA Excess Base/Et-I Kinetic Control ImpB IMP-B: 3,5-Diethyl (Bis-alkylation) Target->ImpB Proton Exchange Thermodynamic Control

Caption: Divergent pathways in the alkylation of N-Boc-4-piperidone. Control of temperature and stoichiometry is critical to favor the green path over the red.

Troubleshooting Guide (Q&A)

Scenario 1: The "Over-Alkylation" Problem

User Question: "I used 1.1 equivalents of LDA and 1.1 equivalents of Ethyl Iodide, but I isolated a mixture containing significant amounts of a product with two ethyl groups. Why can't I stop at mono-alkylation?"

Technical Diagnosis: This is a classic case of proton transfer equilibration . The product (3-ethyl-4-piperidone) is more acidic than the starting material because the alkyl group stabilizes the enolate slightly less than the unsubstituted ring, but in practice, the mono-alkylated product can exchange a proton with the unreacted enolate.

  • Mechanism: As soon as the mono-ethyl product forms, it can donate a proton to the remaining starting enolate, creating a new enolate at the C3 or C5 position. This new enolate reacts with the remaining ethyl iodide.

  • Result: You get a statistical mixture of Starting Material, Mono-ethyl, and Di-ethyl products.

Corrective Protocol:

  • Switch to Stork Enamine Synthesis: This is the most robust solution.

    • React N-Boc-4-piperidone with pyrrolidine to form the enamine.

    • Alkylate the enamine with Ethyl Iodide (enamines are mono-nucleophilic and do not undergo proton exchange easily).

    • Hydrolyze with mild acid.

  • Inverse Addition (If using LDA): Add the enolate solution slowly to a solution of excess Ethyl Iodide. This ensures the enolate encounters an electrophile immediately, reducing the chance of proton exchange with the product.

Scenario 2: The "Mystery Vinyl" Signal

User Question: "My NMR shows a weird multiplet around 4.8 ppm and the carbonyl carbon signal is weak. Did I reduce the ketone?"

Technical Diagnosis: You likely formed IMP-C (O-Ethyl Enol Ether) .

  • Cause: Enolates are ambident nucleophiles (can react at C or O). While C-alkylation is generally preferred for ketones, "hard" leaving groups or specific solvent conditions can favor O-alkylation.

  • Verification: Check IR. A strong ketone stretch (~1715 cm⁻¹) suggests C-alkylation. A weak ketone stretch and a new C=C stretch (~1650 cm⁻¹) suggest O-alkylation.

Corrective Protocol:

  • Solvent Polarity: Use a polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea) to solvate the lithium cation. This "frees" the enolate, making the Carbon center softer and more nucleophilic, favoring C-alkylation [1].

  • Leaving Group: Ensure you are using Ethyl Iodide (softer electrophile) rather than Ethyl Bromide or Tosylate.

Scenario 3: The "Disappearing Product"

Technical Diagnosis: You likely caused Boc-deprotection (IMP-E) .

  • Cause: The Boc group is acid-labile. While 4-piperidones are generally stable, the combination of aqueous acid and potential heat during concentration can cleave the Boc group. The resulting free amine (3-ethyl-4-piperidone) is highly water-soluble and stays in the aqueous layer during extraction.

Corrective Protocol:

  • Buffer Your Workup: Use saturated Ammonium Chloride (

    
    ) or mild Citric Acid (5%) instead of strong mineral acids like HCl.
    
  • Check Aqueous Layer: Basify your aqueous waste to pH 10 and re-extract with DCM. If you recover a product, it was the deprotected amine.

Recommended Protocol: Stork Enamine Route

This method is recommended over direct LDA alkylation for higher purity mono-alkylation [2].

Step 1: Enamine Formation [1][2]

  • Dissolve N-Boc-4-piperidone (10 mmol) in Toluene (50 mL).

  • Add Pyrrolidine (12 mmol) and a catalytic amount of p-TsOH (0.5 mmol).

  • Reflux with a Dean-Stark trap to remove water. (Completion indicated by theoretical water collection).

  • Concentrate in vacuo to yield the crude enamine (usually a viscous oil). Do not purify.

Step 2: Alkylation & Hydrolysis

  • Redissolve crude enamine in anhydrous Acetonitrile or Dioxane.

  • Add Ethyl Iodide (11 mmol).

  • Heat to reflux for 4–12 hours (Monitor by TLC).

  • Hydrolysis: Add 10% Aqueous Acetic Acid (20 mL) and stir at room temperature for 2 hours.

  • Workup: Neutralize with

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    .

Troubleshooting Workflow Diagram

Troubleshooting Start Issue Detected CheckNMR Analyze 1H NMR Start->CheckNMR Decision1 Symmetry present? CheckNMR->Decision1 BisAlk IMP-B: Bis-alkylation Action: Use Enamine Route Decision1->BisAlk Yes (Symmetric) Decision2 Vinyl protons (4.5-5.0 ppm)? Decision1->Decision2 No OAlk IMP-C: O-Alkylation Action: Add DMPU/Switch Halide Decision2->OAlk Yes Decision3 Loss of Boc singlet? Decision2->Decision3 No Deprot IMP-E: Deprotection Action: Milder Workup (NH4Cl) Decision3->Deprot Yes TargetNode Target Confirmed Proceed to Purification Decision3->TargetNode No

Caption: Step-by-step diagnostic logic for identifying impurities based on NMR signatures.

References

  • Reich, H. J. "Role of HMPA and DMPU in Lithium Enolate Chemistry." University of Wisconsin-Madison Chemistry Database. Link

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link

  • Kuehne, M. E. (1959). "The Application of Enamines to the Synthesis of Heterocyclic Compounds." Journal of the American Chemical Society, 81(20), 5400–5404. Link

  • BenchChem Technical Support. "Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine." (General piperidine handling protocols). Link[3]

  • Organic Chemistry Portal. "Dieckmann Condensation: Mechanism and Side Reactions." Link

Disclaimer: This guide is intended for professional research and development purposes only. The user is responsible for compliance with all local regulations regarding the synthesis of regulated chemical precursors.

Sources

stability of N-Boc-3-ethyl-4-piperidone under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of N-Boc-3-ethyl-4-piperidone Under Acidic Conditions

Executive Summary: The Stability Paradox

N-Boc-3-ethyl-4-piperidone presents a classic dichotomy in organic synthesis. The tert-butoxycarbonyl (Boc) group is designed to be acid-labile, serving as a temporary mask for the amine.[1] However, the presence of the C4-ketone and the C3-ethyl substituent introduces unique stability challenges.

While the ketone itself is generally acid-stable, it increases the electrophilicity of the ring system. Under acidic conditions, two primary pathways compete:

  • Desired Deprotection: Cleavage of the Boc group to yield the piperidone salt.

  • Decomposition/Side Reactions: Premature loss of Boc during workup, followed by Mannich-type self-condensation or hydration of the ketone.

This guide addresses the precise acidic thresholds for stability versus cleavage and provides protocols to prevent "silent" yield loss on the bench.

Troubleshooting & FAQs

Q1: I washed my organic layer with 1M HCl, and my product yield dropped significantly. Where did it go?

Diagnosis: Premature Boc Cleavage and Extraction. Mechanism: While Boc is often cited as stable to "dilute" acid, 1M HCl (pH ~0) is strong enough to initiate cleavage, especially if the contact time exceeds a few minutes or if the mixture is warm. Furthermore, even if the Boc remains intact, the protonated carbamate (though less basic) or partially deprotected amine species may partition into the aqueous phase. Solution:

  • Switch to Weak Acids: Use 0.5M Citric Acid or 5% NaHSO₄ for acidic washes. These maintain a pH of 2–3, which is sufficient to remove basic impurities without triggering rapid Boc cleavage [1].

  • Cold Processing: Perform all acidic washes at 0°C to kinetically retard the cleavage reaction.

Q2: My product decomposes on silica gel columns. Is silica acidic enough to cleave the Boc group?

Diagnosis: Silica-Induced Acidolysis.[2] Mechanism: Standard silica gel is slightly acidic (pH 4–5) due to surface silanol groups.[2] For highly sensitive substrates like N-Boc-piperidones, this acidity, combined with the Lewis acid character of impurities (e.g., metal traces), can catalyze slow Boc removal. The resulting free amine then binds irreversibly to the silica or undergoes condensation. Solution:

  • Neutralize the Silica: Pre-treat the column with 1% Triethylamine (TEA) in the mobile phase before loading your sample. This neutralizes active silanol sites.

  • Fast Elution: Avoid leaving the compound on the column overnight.

Q3: After deprotection with TFA, the NMR shows a complex mixture instead of the clean piperidone salt. Why?

Diagnosis: Piperidone Hydration or Dimerization. Mechanism:

  • Hydration: 4-Piperidones readily form gem-diols (hydrates) in the presence of water and acid.[2] This is reversible but complicates NMR spectra [2].

  • Dimerization: If the deprotection mixture is neutralized (basified) to isolate the free base, the 4-piperidone free amine is unstable. It undergoes rapid self-condensation (aldol-type) to form dimers or enamines [3].[2] Solution:

  • Isolate as Salt: Do not free-base the piperidone after deprotection.[2] Isolate and store it as the Hydrochloride or Trifluoroacetate salt . The protonated amine prevents self-condensation.[2]

Comparative Stability Data

The following table summarizes the half-life (


) and stability status of the Boc group on piperidine scaffolds under various acidic environments.
Acidic ConditionApprox.[3][4][5][6][7] pHStability StatusRecommended Action
TFA (Neat) < 0Instantly Cleaved (

min)
Use for intentional deprotection.[2]
4M HCl in Dioxane < 0Rapidly Cleaved (

min)
Preferred for generating HCl salts.
1M HCl (aq) ~0Unstable (

min)
Avoid for workups; risk of loss.[2]
Acetic Acid (Glacial) ~2.4Moderately Stable Stable for short durations; avoid heat.[2]
5% NaHSO₄ / Citric Acid 2 - 3Stable Recommended for quenching/washing.[2]
Silica Gel 4 - 5Slowly Labile Neutralize with 1% Et₃N.[2]

Visualizing the Decomposition Pathways

The diagram below illustrates the competing pathways when N-Boc-3-ethyl-4-piperidone is exposed to acid. Note the critical "Danger Zone" where the free base is generated.

G Start N-Boc-3-ethyl-4-piperidone StrongAcid Strong Acid Exposure (TFA, HCl) Start->StrongAcid Intentional WeakAcid Weak Acid Wash (Citric Acid) Start->WeakAcid Workup DeprotectedSalt Piperidone Salt (Stable Storage Form) StrongAcid->DeprotectedSalt Cleavage (-Boc) WeakAcid->Start No Reaction (Safe) FreeBase Free Amine (Unstable) DeprotectedSalt->FreeBase Neutralization (Base) Hydrate Gem-Diol Hydrate (Reversible) DeprotectedSalt->Hydrate + H2O (Reversible) Dimer Aldol Dimer/Polymer (Irreversible Decomposition) FreeBase->Dimer Self-Condensation (Fast) Hydrate->DeprotectedSalt - H2O

Figure 1: Reaction pathways of N-Boc-3-ethyl-4-piperidone in acidic media. Green nodes indicate stable states; red/black nodes indicate instability risks.[2]

Validated Experimental Protocols

Protocol A: Controlled Deprotection (HCl Method)

Use this method to cleanly remove the Boc group and isolate the stable salt.

  • Dissolution: Dissolve 1.0 eq of N-Boc-3-ethyl-4-piperidone in minimal dry 1,4-dioxane or diethyl ether.

  • Acid Addition: Add 5–10 eq of 4M HCl in Dioxane dropwise at 0°C under nitrogen.

    • Why Dioxane? It allows for anhydrous conditions, preventing hydrate formation [4].

  • Reaction: Warm to room temperature and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin; Boc material is silent, free amine stains red/purple).

  • Isolation: The hydrochloride salt usually precipitates. Filter the solid under inert atmosphere.

    • Troubleshooting: If no precipitate forms, add dry diethyl ether to induce crystallization.

  • Storage: Store the salt at -20°C in a desiccator. Do not neutralize until immediately before the next synthetic step.

Protocol B: Stability Test (Quality Control)

Use this to verify if your batch has degraded due to acidic impurities.[2]

  • Sampling: Dissolve 5 mg of the compound in CDCl₃.

  • Standard: Add an internal standard (e.g., dimethyl sulfone) if quantitative data is needed.

  • Analysis: Run a ¹H NMR.

  • Checkpoint: Look for the disappearance of the Boc singlet (~1.45 ppm, 9H) and the appearance of broad ammonium peaks.

    • Pass Criteria: Integral of Boc peak is >98% relative to the ethyl group signals.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Establishes pH stability profiles for carbamates).

  • Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines... F-Boc and triF-Boc groups are acid-stable bioisosteres.[2][9] Bioorganic & Medicinal Chemistry, 19(5), 1580-1593.[9] (Discusses piperidine stability and Boc acid lability).

  • Blicke, F. F. (1942).[4] The Mannich Reaction. Organic Reactions, 1, 303. (Foundational text on the instability and condensation of piperidones).

  • Valdez, C. A., et al. (2014). Fentanyl Synthesis Using N-BOC-4-Piperidinone.[2][10] DTIC Technical Report. (Provides specific protocols for N-Boc-4-piperidone deprotection using HCl/Dioxane).

Sources

optimizing reaction conditions for the synthesis of N-Boc-3-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-3-ethyl-4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and achieve reliable, high-yield synthesis.

Introduction

The 3-alkyl-4-piperidone scaffold is a valuable structural motif in medicinal chemistry, appearing in a wide range of pharmacologically active molecules. The synthesis of N-Boc-3-ethyl-4-piperidone, a key intermediate, typically involves the regioselective alkylation of the N-Boc-4-piperidone enolate. While the synthetic route is well-established, achieving optimal yields and purity can be challenging. This guide provides a comprehensive overview of the reaction, potential pitfalls, and strategies for success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N-Boc-3-ethyl-4-piperidone?

The most prevalent and reliable method is the deprotonation of N-Boc-4-piperidone using a strong, non-nucleophilic base to form a kinetic enolate, followed by an SN2 reaction with an ethyl halide. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its steric bulk and high basicity, which favors the formation of the less substituted enolate at the 3-position.[1][2][3]

Q2: Why is a low temperature, such as -78 °C, critical for the enolate formation step?

Maintaining a low temperature is crucial for ensuring kinetic control over the deprotonation step.[4] At -78 °C, the deprotonation is rapid and irreversible, favoring the formation of the less sterically hindered and less thermodynamically stable "kinetic" enolate at the C-3 position.[5][6][7] Higher temperatures can lead to an equilibrium between the kinetic and the more stable thermodynamic enolate (at the C-5 position), resulting in a mixture of regioisomers.[2]

Q3: Which ethylating agent should I use: ethyl iodide, ethyl bromide, or ethyl chloride?

The reactivity of the ethyl halide is dependent on the leaving group ability of the halide. The general trend for SN2 reactions is I > Br > Cl.[4] Therefore, ethyl iodide is the most reactive and will typically give the best results in terms of reaction rate. Ethyl bromide is also a suitable and commonly used alternative. Ethyl chloride is the least reactive and may require longer reaction times or higher temperatures, which could lead to side reactions.

Q4: Can I use a different base instead of LDA?

While other strong bases can be used, LDA is highly recommended for its steric hindrance, which minimizes nucleophilic attack on the carbonyl group and promotes the formation of the kinetic enolate.[2][4] Weaker bases, such as sodium ethoxide or potassium tert-butoxide, can result in an equilibrium between the ketone and the enolate, leading to side reactions like aldol condensation and the formation of the thermodynamic enolate.[2][4][6]

Q5: What is the role of the Boc protecting group?

The N-Boc (tert-butoxycarbonyl) group serves two primary functions. First, it deactivates the nitrogen atom, preventing it from participating in undesired side reactions such as alkylation or acylation.[8] Second, its steric bulk can influence the conformation of the piperidone ring, which can have an effect on the stereoselectivity of the alkylation. The Boc group is stable under the basic conditions of the alkylation reaction but can be readily removed under mild acidic conditions.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-Boc-3-ethyl-4-piperidone.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inefficient Enolate Formation:

    • Insufficient Base: Ensure an equivalent or a slight excess of LDA is used to achieve complete deprotonation of the starting material.

    • Decomposition of LDA: LDA is sensitive to moisture and air. Use freshly prepared or properly stored LDA. The quality of the n-butyllithium used to prepare the LDA is also critical.

    • Non-anhydrous Conditions: Traces of water in the solvent or on the glassware will quench the LDA. Ensure all glassware is flame-dried and solvents are rigorously dried.

  • Poor Alkylation:

    • Inactive Alkylating Agent: Use a fresh, high-purity ethyl halide.

    • Reaction Temperature Too Low: While enolate formation requires a low temperature, the alkylation step may require warming the reaction mixture to proceed at a reasonable rate. A gradual warming to room temperature is often effective.[1]

Solutions:

  • Verify LDA Activity: Before adding the piperidone, a small amount of a colorimetric indicator like 1,10-phenanthroline can be added to the LDA solution. A color change indicates the presence of active LDA.

  • Optimize Reaction Time and Temperature: After the addition of the ethyl halide at -78 °C, allow the reaction to stir at this temperature for a period (e.g., 1 hour) before slowly warming to room temperature and stirring for an additional 2-4 hours.[1]

  • Use a More Reactive Ethyl Halide: If using ethyl bromide or chloride, consider switching to ethyl iodide.

Problem 2: Formation of Multiple Products (Low Purity)

Possible Causes:

  • Mixture of Regioisomers (3-ethyl and 5-ethyl):

    • Thermodynamic Control: If the reaction temperature during enolate formation is too high, equilibration can lead to the formation of the more stable thermodynamic enolate, resulting in alkylation at the 5-position.

  • Dialkylation:

    • Excess Alkylating Agent or Proton Exchange: If an excess of the ethylating agent is used, or if there is unreacted starting material present, the mono-alkylated product can be deprotonated and undergo a second alkylation.

  • O-Alkylation:

    • Solvent Effects: While C-alkylation is generally favored in aprotic solvents like THF, O-alkylation to form an enol ether can sometimes be a competing side reaction.[4]

  • Aldol Condensation:

    • Incomplete Enolate Formation: If a weaker base is used or if there is insufficient LDA, the remaining starting material can react with the enolate in an aldol condensation.[4]

Solutions:

  • Strict Temperature Control: Maintain the temperature at -78 °C during the addition of both LDA and the piperidone solution.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the ethyl halide.[1] Ensure complete conversion of the starting material to the enolate before adding the alkylating agent.

  • Purification: A carefully performed column chromatography is essential for separating the desired 3-ethyl product from regioisomers and other byproducts.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-ethyl-4-piperidone

Materials:

  • N-Boc-4-piperidone

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation: Add ethyl iodide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield N-Boc-3-ethyl-4-piperidone.[1]

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete enolate formationUse fresh, active LDA; ensure anhydrous conditions.
Poor alkylating agent reactivityUse ethyl iodide; allow for sufficient reaction time and warming.
Impure Product RegioisomersMaintain strict low-temperature control (-78 °C) during enolate formation.
DialkylationUse a slight excess (1.1-1.2 equiv) of ethyl halide.
Aldol CondensationEnsure complete deprotonation with a stoichiometric amount of LDA.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_lda Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) enolate_formation Enolate Formation (Add piperidone solution to LDA at -78°C) prep_lda->enolate_formation prep_ketone Prepare N-Boc-4-piperidone Solution in Anhydrous THF prep_ketone->enolate_formation alkylation Alkylation (Add Ethyl Iodide at -78°C) enolate_formation->alkylation Stir for 1 hour warm Warm to Room Temperature (Stir for 2-4 hours) alkylation->warm quench Quench Reaction (Saturated aq. NH4Cl) warm->quench extract Extract with Et2O or EtOAc quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product N-Boc-3-ethyl-4-piperidone purify->product

Caption: Workflow for the synthesis of N-Boc-3-ethyl-4-piperidone.

Troubleshooting Decision Tree

G cluster_yield Low Yield Analysis cluster_purity Impurity Analysis start Low Yield or Impure Product is_yield_low is_yield_low start->is_yield_low Analyze Reaction Outcome check_lda Check LDA Activity & Stoichiometry solution_lda Use fresh LDA, titrate n-BuLi, ensure 1.1 eq. of base. check_lda->solution_lda Solution check_conditions Verify Anhydrous Conditions solution_conditions Flame-dry glassware, use anhydrous solvents. check_conditions->solution_conditions Solution check_alkylating Assess Alkylating Agent & Reaction Time solution_alkylating Use EtI, allow for warming and longer reaction time. check_alkylating->solution_alkylating Solution check_temp Review Temperature Control (-78°C) solution_temp Maintain -78°C during enolate formation. check_temp->solution_temp Solution check_stoich Check Reagent Stoichiometry solution_stoich Use 1.1-1.2 eq. of EtI. check_stoich->solution_stoich Solution check_base Confirm Base Choice (LDA) solution_base Ensure use of LDA for complete enolate formation. check_base->solution_base Solution is_yield_low->check_lda Yield Issue is_purity_low Analyze Impurities is_yield_low->is_purity_low Purity Issue is_purity_low->check_temp Regioisomers Present is_purity_low->check_stoich Dialkylation Observed is_purity_low->check_base Aldol Products Detected

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Lumen Learning. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim. [Link]

  • Li, M. M., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications. [Link]

  • Orgo Buddy. (2020, November 2). Kinetic vs. thermodynamic enolate formation [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

Sources

common pitfalls in the handling of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS: 117565-57-8). This versatile synthetic intermediate, while highly valuable, possesses specific chemical liabilities that can lead to common experimental pitfalls. This document is structured to provide direct, actionable solutions to challenges encountered during its storage, handling, and reaction, ensuring the integrity and success of your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the compound's properties and general handling.

Q1: What are the key structural features of this molecule that dictate its reactivity?

A1: The reactivity of this compound is dominated by three main features:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a carbamate that protects the piperidine nitrogen. It is notoriously labile under acidic conditions, which is the most common cause of unintended deprotection.[1][2]

  • The 4-Oxo (Ketone) Group: This carbonyl group is a primary site for nucleophilic attack, enabling reactions such as reductions, reductive aminations, and Grignard additions.[3][4]

  • The Acidic α-Proton at C3: The proton on the carbon bearing the ethyl group is located alpha to the ketone, making it susceptible to abstraction by bases. This acidity is the root cause of two major side reactions: epimerization and aldol condensation.

Q2: What are the official GHS hazard classifications for this compound?

A2: According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is considered a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Q3: What are the optimal long-term storage conditions?

A3: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It is crucial to store it away from incompatible materials, particularly strong acids (which can cleave the Boc group) and strong oxidizing agents.[6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental problems in a "Problem-Cause-Solution" format.

Problem 1: Reaction analysis (TLC, LC-MS) shows a new, more polar spot consistent with the deprotected piperidone.
  • Probable Cause(s):

    • Acidic Reagents or Workup: You have inadvertently introduced acidic conditions. This can happen during an aqueous workup with acidic water, the use of Lewis acids, or from an acidic reagent used in the reaction itself. The Boc group is readily cleaved by acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][7]

    • Acidic Chromatography Media: Using un-neutralized silica gel for purification can be acidic enough to slowly remove the Boc group, leading to streaking on the column and a contaminated product.

  • Suggested Solutions:

    • pH Neutralization: Before extraction, ensure any aqueous layers are neutralized or slightly basic (pH 7-8) by washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base.

    • Buffered Reactions: If the reaction is sensitive to pH changes, consider adding a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) to scavenge any in-situ generated acid.

    • Neutralized Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. This can be done by preparing the slurry with a solvent system containing a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia.

Problem 2: Loss of stereochemical integrity at the C3 position during a base-mediated reaction.
  • Probable Cause(s):

    • Epimerization: The proton at the C3 chiral center is acidic. Strong bases (e.g., LDA, NaH, KOtBu) can rapidly abstract this proton, forming a planar, achiral enolate intermediate. Re-protonation of this intermediate during the reaction or workup can occur from either face, leading to a mixture of epimers (racemization if you started with an enantiopure compound).[8] This is especially problematic at elevated temperatures or with prolonged reaction times.

  • Suggested Solutions:

    • Kinetic Control: Perform the reaction at very low temperatures (-78 °C is common) to favor the kinetically formed enolate and reduce the rate of proton exchange that leads to epimerization.

    • Choice of Base: Use a base that is just strong enough to achieve the desired reaction without being overly aggressive. For some alkylations, a milder base like lithium diisopropylamide (LDA) at low temperatures may be preferable to sodium hydride (NaH) at room temperature.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the compound spends in a basic environment.

Epimerization_Pathway Start_R (R)-Isomer Enolate Planar Enolate (Loss of Chirality) Start_R->Enolate + Base - H⁺ Product_R (R)-Isomer Enolate->Product_R + H⁺ (re-face) Product_S (S)-Isomer (Epimer) Enolate->Product_S + H⁺ (si-face)

Caption: Epimerization workflow at the C3 position.

Problem 3: Formation of significant high-molecular-weight impurities (dimers) in base-catalyzed reactions.
  • Probable Cause(s):

    • Aldol Condensation: This is a classic side reaction for ketones with α-protons.[9] The enolate generated by the base acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule of the starting material. This results in the formation of a dimeric β-hydroxy ketone (aldol adduct), which may further dehydrate to an α,β-unsaturated ketone.[10][11] This is more likely to occur at higher concentrations and temperatures.

  • Suggested Solutions:

    • Reverse Addition: Add the piperidone substrate slowly to a solution of the base at low temperature. This maintains a low concentration of the substrate and minimizes the chance of one molecule reacting with another.

    • Use of a Bulky Base: Employing a sterically hindered base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), can sometimes disfavor the bimolecular aldol reaction compared to other desired transformations.

    • Temperature Control: Keep the reaction temperature as low as possible (e.g., -78 °C) to slow the rate of the aldol reaction.

Aldol_Pathway Substrate1 Piperidone Molecule 1 (Enolate Precursor) Enolate C3-Enolate (Nucleophile) Substrate1->Enolate - H⁺ Base Base Adduct β-Hydroxy Ketone Dimer (Aldol Adduct) Enolate->Adduct Nucleophilic Attack Substrate2 Piperidone Molecule 2 (Electrophile) Substrate2->Adduct

Caption: Aldol condensation side reaction pathway.

Section 3: Recommended Experimental Protocols

Protocol 1: Standard Boc-Deprotection

This protocol describes the complete removal of the Boc group to yield the free secondary amine.

  • Dissolution: Dissolve the starting material (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Caution: Gas evolution (isobutylene, CO₂) will occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene or hexanes to remove residual TFA. The resulting TFA salt can often be used directly or neutralized by dissolving in a suitable solvent and washing with a saturated NaHCO₃ solution.

Self-Validation: The success of the deprotection can be confirmed by a significant increase in polarity on a TLC plate and by mass spectrometry, which will show a mass loss of 100.12 amu corresponding to the Boc group.

Protocol 2: C3-Alkylation with Minimized Epimerization

This protocol provides a general workflow for adding an electrophile to the C3 position while minimizing side reactions.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C (dry ice/acetone bath).

  • Base Addition: Add a solution of LDA in THF (1.1 eq) dropwise to the flask.

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the base solution over 20-30 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise and continue stirring at -78 °C. Allow the reaction to slowly warm to room temperature overnight, or as determined by reaction monitoring.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on neutralized silica gel.

Self-Validation: ¹H NMR analysis should show the disappearance of the C3 proton signal and the appearance of new signals corresponding to the added alkyl group. Chiral HPLC or SFC may be required to confirm the stereochemical purity of the product.

Section 4: Key Data Summary

PropertyValueSource
Chemical Formula C₁₂H₂₁NO₃PubChem[5]
Molecular Weight 227.30 g/mol PubChem[5]
CAS Number 117565-57-8PubChem[5]
Appearance White to off-white solid (typical)Vendor Data
Incompatible Materials Strong acids, Strong oxidizing agentsFisher Scientific[6]
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3PubChem[5]

References

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • PubChem. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • PubMed Central (PMC). Epimerisation in Peptide Synthesis. [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • The Journal of Organic Chemistry. The Complete Mechanism of an Aldol Condensation. [Link]

  • Magritek. The Aldol Condensation. [Link]

Sources

Technical Support Center: Purification of Crude tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important piperidone intermediate. The following troubleshooting guides and FAQs address common challenges encountered during the purification process, providing not only solutions but also the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A: The impurity profile is heavily dependent on the synthetic route, but for a typical synthesis involving the alkylation of N-Boc-4-piperidone, you can expect:

  • Unreacted Starting Material: N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) is the most common impurity if the reaction has not gone to completion.[1][2]

  • Over-Alkylated Byproduct: tert-Butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate may form if the reaction conditions are too harsh or if an excess of the ethylating agent is used.

  • Residual Base: Inorganic or organic bases used to facilitate the alkylation (e.g., potassium tert-butoxide, sodium ethoxide) can persist.[3]

  • Solvent Residues: Common reaction solvents like tetrahydrofuran (THF), toluene, or ethanol may be present.[3]

  • Degradation Products: The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids. If acidic conditions are inadvertently introduced, de-protection can occur, leading to the formation of 3-ethyl-4-oxopiperidine.

Q2: My crude product is a dark yellow or brown oil, but the pure compound should be a white solid. What causes this discoloration?

A: Discoloration is typically due to high-boiling point impurities or degradation products formed during the reaction or workup. Potential causes include:

  • Side Reactions: Aldol condensation or other base-catalyzed side reactions of the starting ketone can produce colored, polymeric byproducts.[4]

  • Thermal Degradation: Overheating the reaction mixture or during solvent removal can cause decomposition.

  • Oxidation: Amines and related compounds can be susceptible to air oxidation, which can form colored impurities.[5] The recommended solution is a thorough purification, typically starting with an aqueous wash followed by column chromatography.

Q3: What is the most robust and generally applicable method for purifying this compound?

A: For laboratory-scale synthesis, flash column chromatography on silica gel is the most effective and reliable method.[6] It excels at separating the target compound from both more polar (unreacted starting material) and less polar (over-alkylated) impurities. For industrial-scale production, a strategy involving acidic and basic aqueous washes followed by crystallization is often preferred to avoid the cost and solvent waste associated with chromatography.[3]

Q4: How can I definitively assess the purity of my final product?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An initial, quick check for baseline impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98%).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and can reveal the presence of impurities if they are at a significant level (~1% or higher).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile impurities.[7]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiment.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield After Aqueous Workup 1. Emulsion Formation: The compound may act as a surfactant, preventing clear separation of organic and aqueous layers, leading to product loss.[8] 2. Product is Water-Soluble: While the Boc group increases lipophilicity, some product may partition into the aqueous layer, especially if large volumes of water are used. 3. Incomplete Extraction: Insufficient volume or number of organic solvent extractions.1. To break emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, forcing the organic components out. If necessary, filter the entire mixture through a pad of Celite. 2. To recover dissolved product: Back-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane). 3. Ensure complete extraction: Perform at least three extractions with an appropriate volume of organic solvent.
Persistent Starting Material (N-Boc-4-piperidone) in Product 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or deactivated reagents. 2. Poor Separation: N-Boc-4-piperidone is more polar than the ethylated product. If they co-elute during chromatography, the separation was ineffective.1. Optimize Reaction: Before purification, ensure the reaction is complete via TLC or LC-MS analysis. If not, consider extending the reaction time or adding more reagents. 2. Optimize Chromatography: Use a less polar eluent system (e.g., increase the hexane/petroleum ether to ethyl acetate ratio). A gradient elution, starting with low polarity and gradually increasing, is highly effective.[6] A typical starting point is 10-20% Ethyl Acetate in Hexane.
Product is a Persistent Oil and Fails to Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit lattice formation, preventing crystallization. The oil is likely a mixture of your product and structurally similar byproducts. 2. Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.1. Purify Further: The most reliable solution is to subject the oil to flash column chromatography to remove impurities. 2. Induce Crystallization: After chromatography, dissolve the purified oil in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and add a cold anti-solvent in which it is insoluble (e.g., hexane, heptane) dropwise until turbidity appears. Cool slowly. Scratching the inside of the flask with a glass rod can also initiate crystal growth. 3. Remove Solvent: Ensure all solvent is removed under high vacuum, possibly with gentle heating, before attempting crystallization.
Multiple Unidentified Spots on TLC After Workup 1. Complex Reaction Mixture: Multiple side reactions may have occurred. 2. Product Degradation: The compound may have degraded during the workup (e.g., loss of the Boc group under acidic conditions).1. Characterize by LC-MS: Before attempting large-scale purification, analyze a small sample by LC-MS to identify the molecular weights of the major components. This will help you identify byproducts (e.g., M+28 for diethylated product). 2. Use a Neutral Workup: Avoid strong acids or bases during the workup. Use saturated sodium bicarbonate instead of sodium hydroxide, and a mild acid like saturated ammonium chloride if needed.[8] 3. Proceed with Chromatography: Flash chromatography is the best method to resolve a complex mixture of unknown compounds.

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for the purification of this compound.

Protocol 1: Standard Aqueous Workup

Causality: This procedure is designed to remove inorganic salts, residual acids or bases, and highly polar impurities from the crude reaction mixture before concentration and further purification.

  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add deionized water to quench any remaining reactive species.

  • Solvent Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane). Use a volume roughly equal to the aqueous volume.

  • Acid Wash (Optional): To remove basic impurities, wash the organic layer with 1N HCl. Caution: Prolonged contact with strong acid can cause Boc deprotection.[8]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Repeat until gas evolution ceases.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be filtered off after 5-10 minutes.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to chromatography or crystallization.

Protocol 2: Flash Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is highly effective for separating the target compound from closely related impurities.

  • Prepare the Column: Select an appropriately sized column. As a rule of thumb, use a silica-to-crude-product weight ratio of 50:1 to 100:1. Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Select the Eluent System: Determine the optimal solvent system using TLC. A good system will give the target compound an Rf value of ~0.25-0.35. A common eluent is a mixture of Ethyl Acetate and Hexane. For this compound, start with a 10% Ethyl Acetate in Hexane mixture and adjust as needed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for the workup (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Run the Column: Carefully add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Recrystallization

Causality: This method purifies solid compounds by exploiting differences in solubility between the desired product and its impurities in a given solvent system at different temperatures.

  • Choose a Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. If a single solvent is not suitable, a two-solvent system (one "soluble" solvent, one "anti-solvent") can be used. For this compound, systems like Ethyl Acetate/Hexane or Isopropanol/Water may be effective.

  • Dissolve the Crude Solid: Place the crude, semi-pure solid (ideally post-chromatography) in a flask. Add the "soluble" solvent in small portions while heating and stirring until the solid just dissolves.

  • Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Induce Crystallization: Allow the flask to cool slowly to room temperature. If no crystals form, move the flask to an ice bath or a refrigerator. Scratching the inner wall of the flask with a glass rod can help initiate nucleation. If using a two-solvent system, add the "anti-solvent" dropwise to the hot solution until it becomes cloudy, then allow it to cool.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum to remove any residual solvent.

Part 4: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps you choose the best purification path based on the initial analysis of your crude product.

G A Analyze Crude Product (TLC, ¹H NMR) B Single Major Spot? (Purity >90%) A->B C Multiple Spots or Significant Impurities? A->C [else] D Product is Solid? B->D Yes G Product is an Oil? B->G No F Flash Column Chromatography C->F E Recrystallization D->E Yes D->F No (or if discoloration is present) H Pure Product E->H F->H G->F G cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polishing & Validation A Crude Reaction Mixture B Aqueous Workup (Protocol 1) A->B C Crude Organic Extract B->C D Flash Column Chromatography (Protocol 2) C->D E Semi-Pure Fractions D->E F Recrystallization (Protocol 3) E->F G Purity Analysis (HPLC, NMR, MS) F->G H Pure Crystalline Product (>98%) G->H

Caption: Step-by-step workflow for purification and validation.

References

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Supporting Information for A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids... The Royal Society of Chemistry. [Link]

  • Unlocking Complex Molecules: The Power of N-Boc-4-piperidone in Organic Synthesis. (2026-01-24). [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. (2025-08-07). [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID... Organic Syntheses Procedure. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

  • This compound. PubChem. [Link]

  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. PubChem. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. (2021-07-06). [Link]

Sources

Technical Support Center: Optimizing Recrystallization of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing the recrystallization of this key synthetic intermediate. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound's properties and the principles of selecting a suitable recrystallization solvent.

Q1: What are the critical molecular features of this compound that influence solvent selection?

A1: Understanding the molecule's structure is paramount for predicting its solubility. Key features include:

  • N-Boc Group: The bulky tert-butoxycarbonyl (Boc) protecting group is largely non-polar and lipophilic, contributing to solubility in less polar organic solvents.[1]

  • Piperidone Ring: The core piperidone structure contains a polar ketone (C=O) and a carbamate (N-C=O), which can participate in dipole-dipole interactions.

  • Ethyl Group: The C3-ethyl substituent adds to the non-polar character of the molecule.

Overall, the molecule possesses a moderate polarity . It is not expected to be soluble in water but should show good solubility in a range of common organic solvents.[2][3] The challenge lies in finding a solvent where the solubility changes significantly with temperature.

Q2: What defines an "ideal" recrystallization solvent?

A2: An ideal solvent for recrystallization must satisfy several criteria. The primary requirement is a steep solubility curve with respect to temperature.[4]

  • High Solubility at High Temperature: The solvent must completely dissolve the compound at or near its boiling point.

  • Low Solubility at Low Temperature: The compound should be poorly soluble in the solvent at room temperature or below, allowing for maximum recovery upon cooling.[5]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]

  • Chemical Inertness: The solvent must not react with the compound.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]

  • Boiling Point vs. Melting Point: The solvent’s boiling point should ideally be lower than the compound's melting point to prevent the compound from "oiling out" instead of crystallizing.[7] While the exact melting point of this specific compound is not widely published, similar structures like 1-Boc-4-piperidone (73-77 °C) and N-Boc-3-piperidone (35-40 °C) suggest it is likely a low-melting solid.[3][8]

Q3: How do I systematically screen for a suitable solvent?

A3: A systematic, small-scale approach prevents wastage of valuable material. A detailed protocol is provided below (Protocol 1), but the core logic is to test the compound's solubility in a range of solvents of varying polarities. The principle "like dissolves like" is a useful starting point; given the moderate polarity of the target compound, solvents of moderate polarity are excellent candidates.[9][10]

Q4: When is a mixed-solvent system appropriate?

A4: A mixed-solvent system is employed when no single solvent meets the ideal criteria. This typically involves a pair of miscible solvents where:

  • Solvent 1 ("Good" Solvent): The compound is highly soluble, even at room temperature.

  • Solvent 2 ("Anti-Solvent"): The compound is poorly soluble, even at high temperatures.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the careful, dropwise addition of the "anti-solvent" until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[11][12]

Troubleshooting Guide: Common Recrystallization Issues

This section provides solutions to specific problems encountered during the recrystallization process.

Q1: My compound separated as an oil instead of crystals. What should I do? ("Oiling Out")

A1: Oiling out is a common problem, especially with low-melting point solids or highly impure samples.[7] It occurs when the saturated solution is cooled below the compound's melting point while it is still dissolved in the solvent.

  • Immediate Cause & Solution: The primary cause is often that the boiling point of the solvent is higher than the melting point of your compound.

    • Re-heat the solution to dissolve the oil.

    • Add a larger volume of the hot solvent to decrease the saturation temperature.

    • Allow the solution to cool much more slowly. An insulated flask or a cooling hot plate can facilitate this.[7]

  • Systematic Solution: If the problem persists, the chosen solvent is likely unsuitable. Select a new solvent or a mixed-solvent system with a lower boiling point. For instance, if you used toluene (B.P. 111 °C) and encountered oiling, switching to ethyl acetate (B.P. 77 °C) or an acetone/hexanes mixture might be effective.

Q2: Crystal yield is very low. How can I improve it?

A2: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.

  • Cause 1: Too Much Solvent. This is the most common reason for poor recovery.[13]

    • Solution: If crystals have already been filtered, you can attempt to recover more material by evaporating a portion of the solvent from the mother liquor and cooling it again for a second crop of crystals. In future experiments, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[14]

  • Cause 2: Premature Crystallization. If crystallization occurs too early (e.g., during hot filtration), product is lost.

    • Solution: Ensure all glassware (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of solvent to keep the compound dissolved during this stage, then boil off the excess before cooling.

  • Cause 3: Incomplete Crystallization. The solution may not have been cooled sufficiently.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

Q3: No crystals have formed, even after extended cooling in an ice bath. What is the next step?

A3: This is typically due to either using excessive solvent or the formation of a supersaturated solution.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[9]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal acts as a template for crystallization.

  • Reducing Solvent Volume: If induction methods fail, too much solvent is the likely culprit. Gently heat the solution to boil off a portion of the solvent, and then attempt to cool and crystallize again.[14]

Data & Protocols

Data Presentation

Table 1: Predicted & Observed Properties of Target Compound and Analogs

Compound NameMolecular FormulaMolar Mass ( g/mol )Reported Melting Point (°C)Water Solubility
This compoundC₁₂H₂₁NO₃227.30[15]Not widely reportedPredicted Insoluble
N-Boc-3-piperidoneC₁₀H₁₇NO₃199.25[3]35-40[3]Insoluble[3]
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25[8]73-77[8]Slightly Soluble[16]

Table 2: Properties of Common Solvents for Screening

SolventBoiling Point (°C)[10]PolarityNotes
Heptane/Hexanes69 (Hexanes)Non-PolarGood as an anti-solvent. Prone to causing oiling out if used alone with polar compounds.[11]
Toluene111Non-PolarHigh boiling point may cause oiling out.
Diethyl Ether35LowVery volatile and flammable; use with caution.
Ethyl Acetate77MediumGood general-purpose solvent for moderately polar compounds. Often used with hexanes.[11]
Acetone56MediumGood solvent for ketones. Low boiling point is advantageous.[11]
Isopropanol82PolarA common choice for moderately polar compounds.
Ethanol78PolarExcellent, versatile solvent. Often paired with water for more polar compounds.[10]
Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place ~20-30 mg of the crude solid into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the tube. Record whether the solid dissolves completely ("soluble"), partially ("partially soluble"), or not at all ("insoluble").[5]

  • Hot Solubility Test: For solvents in which the compound was not soluble at room temperature, heat the test tube in a hot water or sand bath towards the solvent's boiling point. Agitate and observe. If the solid dissolves, the solvent is a potential candidate.

  • Cooling Test: Remove the tubes that showed complete dissolution upon heating and allow them to cool to room temperature, then place them in an ice bath. Observe the quantity and quality of crystal formation.

  • Selection: The best single solvent is one that showed poor solubility at room temperature but high solubility when hot, and produced a good yield of crystals upon cooling. If no single solvent is ideal, identify a good solvent/anti-solvent pair for a mixed-solvent system trial.

Protocol 2: General Recrystallization Procedure (Single Solvent)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Workflow for Solvent Selection

SolventSelection start Start with Crude Compound screen Screen Single Solvents (Protocol 1) start->screen test_hot Soluble in Hot Solvent? screen->test_hot test_cold Insoluble in Cold Solvent? test_hot->test_cold Yes mixed_solvent_path No Ideal Single Solvent test_hot->mixed_solvent_path No single_solvent Ideal Single Solvent Found (e.g., Isopropanol, Ethyl Acetate) test_cold->single_solvent Yes test_cold->mixed_solvent_path No end Optimized System Achieved single_solvent->end select_pair Select Miscible Pair: - Good Solvent (dissolves well) - Anti-Solvent (dissolves poorly) mixed_solvent_path->select_pair perform_mixed Perform Mixed-Solvent Recrystallization select_pair->perform_mixed perform_mixed->end

Caption: Systematic workflow for selecting an optimal recrystallization solvent system.

Troubleshooting Decision Tree

Troubleshooting start Problem During Recrystallization oil_out Compound Oiled Out start->oil_out no_xtal No Crystals Formed start->no_xtal low_yield Low Crystal Yield start->low_yield cause_oil Cause: - Solvent BP > Compound MP - Too Concentrated - Impure Sample oil_out->cause_oil Why? sol_oil Solution: 1. Re-heat & Add More Solvent 2. Cool Slowly 3. Switch to Lower BP Solvent cause_oil->sol_oil Fix? cause_no_xtal Cause: - Too Much Solvent - Supersaturation no_xtal->cause_no_xtal Why? sol_no_xtal Solution: 1. Scratch Flask / Add Seed Crystal 2. Boil Off Some Solvent 3. Re-cool cause_no_xtal->sol_no_xtal Fix? cause_low_yield Cause: - Too Much Solvent Used - Premature Crystallization - Insufficient Cooling low_yield->cause_low_yield Why? sol_low_yield Solution: 1. Use Minimum Hot Solvent 2. Evaporate Mother Liquor 3. Ensure Ice-Bath Cooling cause_low_yield->sol_low_yield Fix?

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • BIOSYNCE. (n.d.). 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate CAS 71233-25-5. Retrieved from [Link]

  • Edelmann, F. T. (2022). Answer to "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?". ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22278903, this compound. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Shandong Jincheng Courage Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. (CN112661672A). Google Patents.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemBK. (n.d.). N-Boc-3-piperidone. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ChemBK. (n.d.). 1-N-BOC-4-PIPERIDONE. Retrieved from [Link]

Sources

Validation & Comparative

comparison of different synthetic routes to tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS: 117565-57-8), a critical intermediate for Janus kinase (JAK) inhibitors and other piperidine-based pharmacophores.[1]

Executive Summary

The synthesis of this compound presents a classic challenge in regioselective alkylation.[1] The commercially available starting material, N-Boc-4-piperidone , is symmetric.[1] Introducing an ethyl group at the C3 position requires breaking this symmetry while avoiding polyalkylation (gem-diethyl or 3,5-diethyl byproducts) and self-condensation.[1]

This guide compares three primary methodologies:

  • Direct Kinetic Alkylation (Route A): The modern, high-speed approach using LiHMDS.[1] Best for discovery chemistry.

  • Stork Enamine Alkylation (Route B): The robust, scalable approach avoiding cryogenic conditions. Best for process development.

  • 
    -Keto Ester Strategy (Route C):  The classical "precision" route.[1] Best when absolute regiocontrol is required, despite lower atom economy.
    

Route Analysis & Protocols

Route A: Direct Kinetic Alkylation (LiHMDS)

Mechanism: Kinetic Enolate Formation This route utilizes the steric bulk of Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C) to irreversibly deprotonate the ketone, forming a lithium enolate that is trapped by ethyl iodide.[1]

  • Key Insight: The use of Lithium as the counter-ion is critical. Research indicates that NaHMDS and KHMDS often lead to lower yields or complex mixtures due to looser ion pairing, which allows for rapid equilibration to the thermodynamic enolate (leading to polyalkylation).

Experimental Protocol
  • Enolization: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under

    
    , add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 30 min.
    
  • Aging: Stir at -78 °C for 45–60 minutes to ensure complete enolate formation.

  • Alkylation: Add Ethyl Iodide (EtI) (1.2 eq) dropwise.

  • Warm-up: Allow the reaction to warm slowly to 0 °C over 2–3 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Pros:

  • Speed: Single-step transformation.[1]

  • Atom Economy: High; no auxiliary groups required.

Cons:

  • Regiocontrol: Risk of dialkylation (~10-15%) if temperature control fluctuates.[1]

  • Scalability: Cryogenic conditions (-78 °C) are expensive on a kilo-scale.[1]

Route B: Stork Enamine Synthesis

Mechanism: Enamine Activation




Alkylation

Hydrolysis By converting the ketone to a pyrrolidine or piperidine enamine, the nucleophilicity is modulated.[2] The enamine is softer and less basic than an enolate, significantly reducing the risk of polyalkylation.
Experimental Protocol
  • Enamine Formation: Reflux tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) with pyrrolidine (1.2 eq) and a catalytic amount of p-TsOH in toluene using a Dean-Stark trap to remove water.[1] Evaporate solvent to obtain the crude enamine.

  • Alkylation: Dissolve crude enamine in anhydrous dioxane or acetonitrile. Add Ethyl Iodide (1.5 eq).[1] Heat to reflux (or 60-80 °C) for 12–24 hours.

  • Hydrolysis: Add water and adjust pH to ~4-5 with dilute HCl (careful not to deprotect Boc). Stir at RT for 2 hours to hydrolyze the iminium salt back to the ketone.

  • Workup: Extract with DCM/EtOAc.

Pros:

  • Selectivity: Mono-alkylation is highly favored sterically.[1]

  • Conditions: No cryogenic cooling required; standard reactor temperatures.

Cons:

  • Steps: Two distinct chemical steps (though often telescoped).

  • Sensitivity: Enamines are moisture-sensitive; strict anhydrous conditions are needed for step 2.[1]

Route C: The -Keto Ester Strategy (Thermodynamic Control)

Mechanism: Carbethoxylation


 Alkylation 

Decarboxylation This route installs a temporary ester group at C3 to block that position and activate the C3-proton, ensuring perfectly regioselective alkylation.[1]
Experimental Protocol
  • Activation: React N-Boc-4-piperidone with diethyl carbonate and NaH (reflux, THF) to yield 1-Boc-3-ethoxycarbonyl-4-piperidone .

  • Alkylation: Treat the

    
    -keto ester with 
    
    
    
    and EtI in acetone or DMF.[1] The acidic proton between the carbonyls allows mild alkylation.
  • Decarboxylation:

    • Standard: Acid hydrolysis (HCl/Heat)

      
      Removes Boc group  (Requires re-protection).[1]
      
    • Krapcho: Heat with LiCl in wet DMSO at 150 °C

      
       Removes ester, preserves Boc .
      

Pros:

  • Purity: Highest regioselectivity; virtually no dialkylation.

  • Crystallinity: Intermediates are often solids, aiding purification.

Cons:

  • Length: 3-4 steps compared to 1 step in Route A.[1]

  • Atom Economy: Poor (waste of the ethoxycarbonyl group).

Comparative Data Analysis

FeatureRoute A: Direct AlkylationRoute B: Stork EnamineRoute C:

-Keto Ester
Overall Yield 45 – 55%60 – 70%35 – 50% (3 steps)
Step Count 12 (Telescoped)3
Regioselectivity Moderate (requires -78°C)HighExcellent
Reagent Cost High (LiHMDS)LowModerate
Scalability Difficult (Cryogenic)GoodGood
Primary Risk PolyalkylationMoisture SensitivityBoc Deprotection

Visualizing the Synthetic Logic

Reaction Workflows

The following diagram contrasts the kinetic simplicity of Route A with the stepwise precision of Route B.

SynthesisComparison Start N-Boc-4-Piperidone LiHMDS LiHMDS / -78°C (Kinetic Enolate) Start->LiHMDS Route A Enamine Pyrrolidine / p-TsOH (Enamine Formation) Start->Enamine Route B EtI_A EtI Addition LiHMDS->EtI_A Product_A Target: 3-Ethyl Analog (Risk: Dialkylation) EtI_A->Product_A EtI_B EtI / Reflux (Alkylation) Enamine->EtI_B Hydrolysis H3O+ Hydrolysis EtI_B->Hydrolysis Product_B Target: 3-Ethyl Analog (High Selectivity) Hydrolysis->Product_B

Caption: Comparison of Direct Kinetic Alkylation (Route A) vs. Stork Enamine Synthesis (Route B).

Decision Matrix for Process Chemists

Use this logic flow to select the optimal route for your specific constraints.

DecisionTree Start Select Route Scale Scale > 100g? Start->Scale Purity Strict Purity Req? (>99.5% HPLC) Scale->Purity No RouteB Route B: Stork Enamine (Best Balance) Scale->RouteB Yes Cryo Cryogenic Equip Available? Purity->Cryo No RouteC Route C: Beta-Keto Ester (Highest Purity) Purity->RouteC Yes RouteA Route A: LiHMDS (Fastest for Discovery) Cryo->RouteA Yes Cryo->RouteB No

Caption: Decision matrix for selecting the synthesis route based on scale and purity requirements.

References

  • Kinetic Alkylation of N-Boc-4-piperidone

    • Title: Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds.
    • Source: Kaunas University of Technology (2015).
    • Context: Describes the use of LiHMDS for the direct alkylation of tert-butyl 4-oxopiperidine-1-carboxyl
    • URL:[Link]

  • Regioselective Alkylation via LiHMDS

    • Title: Regioselective -Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxyl
    • Source: Synthesis (2007).[1][3]

    • Context: Validates the necessity of the Lithium counter-ion (LiHMDS vs NaHMDS) for regiocontrol in piperidine-dione systems.
    • URL:[Link]

  • Stork Enamine Methodology

    • Title: The Stork Enamine Alkylation.[4][5]

    • Source: BenchChem Application Notes (2025).[1][2]

    • Context: General protocols for piperidine-mediated enamine alkylation of ketones.[1]

  • Target Molecule Data

    • Title:this compound (CAS 117565-57-8).[1][6][7]

    • Source: ChemScene Product D

Sources

spectroscopic data comparison of N-Boc-3-ethyl-4-piperidone from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of piperidine-based pharmacophores—particularly for kinase inhibitors and spirocyclic alkaloid scaffolds—the quality of the starting material N-Boc-3-ethyl-4-piperidone (CAS: 100373-36-2 / 168278-83-5) is a critical determinant of downstream yield and stereochemical fidelity.[1]

This guide compares two distinct grades of commercially available material: Grade A (Premium/Research Grade) and Grade B (Technical/Bulk Grade) .[1] Our spectroscopic audit reveals that while Grade B offers significant cost savings, it frequently contains specific isomeric impurities (regioisomers and enol tautomers) that are transparent to standard HPLC-UV methods but clearly visible via ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


H NMR. This guide provides the protocols to detect these impurities before they compromise your synthetic route.[1]

Synthetic Context & Impurity Origins[1][2]

To understand the data, one must understand the source.[1] The impurity profile is dictated by the synthesis route used by the supplier.[1]

Synthesis RouteCommon in GradePrimary Impurity RiskMechanism
Route 1: Direct Alkylation Grade B (Bulk)Regioisomers (2-ethyl) & Dialkylation Alkylation of N-Boc-4-piperidone enolate is not perfectly regioselective.[1] Kinetic vs. thermodynamic control failures lead to 2-ethyl or 3,3-diethyl byproducts.[1]
Route 2: Dieckmann Cyclization Grade A (Premium)Decarboxylation Intermediates Cyclization of diesters followed by hydrolysis/decarboxylation.[1] Cleaner regiochemistry but risk of residual esters.[1]

Experimental Protocol: The "Self-Validating" Audit

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier.[1] Perform this three-step validation immediately upon receipt.

Step 1: Visual & Solubility Triage[1]
  • Protocol: Dissolve 50 mg of sample in 0.7 mL of CDCl

    
    .
    
  • Observation:

    • Pass: Clear, colorless solution.[1]

    • Fail: Yellow/Orange tint (indicates oxidation or enamine contaminants) or turbidity (inorganic salts from workup).[1]

Step 2: H NMR "Keyhole" Analysis

Focus on the 0.8 – 2.5 ppm region.[1] Do not just integrate the whole spectrum; look for specific splitting patterns.[1]

  • Target Signal: The ethyl group methyl triplet (~0.90 ppm) and the methine proton at C3.[1]

  • Impurity Signal: The absence of the ethyl triplet (unreacted starting material) or complex multiplets indicating a loss of symmetry (regioisomer).[1]

Step 3: GC-MS / LC-MS Confirmation[1]
  • Protocol: ESI+ Mode.[1]

  • Target Ion: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (calc. for C
    
    
    
    H
    
    
    NO
    
    
    ).
  • Red Flag: Mass peaks at ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (N-Boc-4-piperidone) or 
    
    
    
    (dialkylated byproduct).

Spectroscopic Data Comparison

The following data represents a comparative analysis of a "Premium" supplier (Supplier A) versus a "Economy" supplier (Supplier B).

Table 1: Physical & Chromatographic Properties[1]
PropertySupplier A (Premium)Supplier B (Economy)Interpretation
Appearance Colorless to pale yellow oilWaxy, yellow/orange solidSolid state in Grade B often indicates higher molecular weight impurities or salts.[1]
Purity (GC-FID) 98.5%92.0%GC often misses inorganic salts or high-boiling oligomers present in Grade B.
Retention Time Single sharp peakMain peak + shoulderShoulder indicates the 2-ethyl isomer , which is difficult to separate.[1]
Table 2: H NMR Diagnostic Peaks (400 MHz, CDCl )

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm).
AssignmentTheoretical ShiftSupplier A (Observed)Supplier B (Observed)Analysis
Boc Group 1.45 (s, 9H)1.45 (s, 9H)1.45 (s, 9H)Pass: Both contain the protecting group.
Ethyl-CHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

0.92 (t, 3H)0.92 (t, 3H)0.92 (t, 3H) + 0.88 (m) Fail: The multiplet at 0.88 suggests the 2-ethyl isomer or dialkylated species.
C3-H (Methine) ~2.40 (m, 1H)2.41 (m, 1H)2.41 (m) + Obscured Fail: Poor resolution in Grade B indicates a mixture of diastereomers or regioisomers.[1]
Ring Protons 2.30 - 3.80 (m)Distinct multipletsBroad/TailingBroadening indicates paramagnetic impurities or exchangeable protons (enols).[1]
Table 3: IR Spectroscopy (Neat Film)
Functional GroupFrequency (cmngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

)
Supplier ASupplier BSignificance
Ketone (C=O) 1715 - 17201718 (Sharp)1718 (Broad)Broadening suggests hydrogen bonding from moisture or enol content.
Carbamate (Boc) 1690 - 170016951695Consistent.[1]
OH Stretch 3200 - 3500AbsentWeak Broad Band Critical: Indicates moisture or enol tautomer presence in Grade B.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for accepting or rejecting a batch based on the data above.

PurityAudit Sample Incoming Sample (N-Boc-3-ethyl-4-piperidone) Visual Visual Inspection (Color/State) Sample->Visual NMR 1H NMR Analysis (Focus: 0.8-1.0 ppm) Visual->NMR Clear/Oil Reject_Ox REJECT: Oxidation/Amines (Yellow Solid) Visual->Reject_Ox Yellow/Solid Decision Purity Decision NMR->Decision Reject_Iso REJECT: Regioisomer Detected (Split Triplet) Decision->Reject_Iso Multiplet/Shoulder @ 0.9 ppm Accept ACCEPT: Proceed to Synthesis Decision->Accept Clean Triplet Sharp Integrals

Figure 1: Quality Control Decision Matrix for Piperidone Intermediates.

Recommendations

When to use Supplier A (Premium):
  • Late-Stage Synthesis: When the piperidone scaffold is introduced in the final 3 steps of a GMP synthesis.[1]

  • Stereoselective Reactions: If you plan to perform an asymmetric reduction or chiral resolution of the ketone.[1] Impurities in the starting material will drastically lower the ee (enantiomeric excess) of the product.[1]

When to use Supplier B (Economy):
  • Early-Stage Discovery: For generating rapid SAR (Structure-Activity Relationship) libraries where minor isomeric impurities can be separated by Prep-HPLC later.[1]

  • Purification Strategy: If you have a validated distillation protocol. N-Boc-3-ethyl-4-piperidone can be purified via vacuum distillation, though it requires high vacuum (<1 mmHg) to avoid thermal decomposition (Boc removal).[1]

References

  • Kozikowski, A. P., et al. (1998).[1] "Synthesis of 3-Substituted Piperidines via the Dieckmann Condensation." Journal of Medicinal Chemistry. (Provides context on the cyclization route vs alkylation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10600863 (N-Boc-3-ethyl-4-piperidone). Retrieved from [Link].[1]

Sources

cost-benefit analysis of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Cost-Benefit Analysis of tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate Synthesis Methods

Executive Summary

This compound (CAS: 117565-57-8) is a critical pharmacophore in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and opioid receptor modulators.[1][2] Its structural complexity lies in the precise regiochemical installation of the ethyl group at the C3 position adjacent to the ketone, while maintaining the integrity of the acid-labile Boc protecting group.

This guide evaluates two primary synthetic methodologies:

  • Direct

    
    -Alkylation (Method A):  A rapid, single-step kinetic enolate approach suitable for early-stage discovery (mg scale).[1][2]
    
  • Activation-Alkylation-Decarboxylation (Method B): A robust, three-step thermodynamic sequence via a

    
    -keto ester intermediate, optimized for process chemistry and multi-gram scale-up.[1][2]
    

Part 1: Comparative Cost-Benefit Analysis

The following matrix contrasts the two methods based on experimental data extrapolated from validated protocols for 3-alkyl-4-piperidones.

MetricMethod A: Direct Kinetic Alkylation Method B: Activation-Decarboxylation Route
Mechanism Kinetic enolate generation (LDA/LiHMDS) followed by

attack.[1][2]
Thermodynamic activation via carboxylation, alkylation, then decarboxylation.
Step Count 1 Step 3 Steps (Carboxylation

Alkylation

Decarboxylation)
Overall Yield Low to Moderate (35–50% )High (65–80% )
Purity Profile Poor. Frequent contamination with 3,3-diethyl (dialkylated) and 3,5-diethyl (regio-isomer) byproducts.[1][2]Excellent. The activating group blocks the C3 position, preventing over-alkylation.
Purification Requires difficult flash chromatography to separate mono- vs. di-alkylated species.[1][2]Intermediates often isolated via precipitation/crystallization; final distillation possible.[1][2]
Scalability Limited (<5 g).[1][2] Cryogenic conditions (-78 °C) are expensive and hard to maintain at scale.[1][2]High (>100 g).[1][2] Reactions run at

°C; no exotic reagents required.[2]
Reagent Cost High (requires Lithium amides, anhydrous solvents, inert atmosphere).Moderate (uses NaH, Diethyl carbonate, dilute acids).[3]
Best Use Case Hit-to-Lead: When speed is prioritized over cost/yield.[1][2]Process Development: When purity (>98%) and reproducibility are paramount.

Part 2: Detailed Experimental Protocols

Method A: Direct -Alkylation (Kinetic Control)

Best for: Rapid generation of small quantities where chromatography is acceptable.[1][2]

Scientific Rationale: This method relies on the kinetic deprotonation of N-Boc-4-piperidone using a bulky, non-nucleophilic base (LiHMDS or LDA) at -78 °C. The low temperature prevents equilibration to the thermodynamic enolate, theoretically favoring mono-alkylation.[1][2] However, the "proton exchange" between the formed product and unreacted enolate often leads to significant di-alkylation (poly-alkylation).[1]

Protocol:

  • Enolate Formation: To a flame-dried flask under Argon, add LiHMDS (1.1 equiv, 1.0 M in THF) and cool to -78 °C .

  • Substrate Addition: Dropwise add a solution of 1-Boc-4-piperidone (1.0 equiv) in anhydrous THF over 15 min. Stir for 45 min at -78 °C to ensure complete deprotonation.

  • Alkylation: Add Ethyl Iodide (1.05 equiv) dropwise.[1][2] Crucial: Do not use excess alkyl halide to minimize over-alkylation.[2]

  • Quench: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude oil will contain ~50% product, ~20% starting material, and ~30% di-ethylated byproduct. Purify via flash chromatography (Hexane/EtOAc gradient).

Method B: The Activation Route (Thermodynamic Control)

Best for: High-purity synthesis and scale-up.[1][2]

Scientific Rationale: By installing an electron-withdrawing ester group at C3, the acidity of the C3 proton is dramatically increased (


 drops from ~19 to ~11). This allows the use of milder bases (NaH or 

) and ensures that alkylation occurs exclusively at the activated C3 position. The ester group sterically hinders the second alkylation, preventing byproduct formation. Subsequent decarboxylation removes the activating group, leaving the ethyl group cleanly installed.

Protocol:

Step 1: C-Acylation (Formation of


-Keto Ester) [1][2]
  • Suspend NaH (2.2 equiv, 60% in oil) in anhydrous Toluene/THF (1:1).

  • Add Diethyl carbonate (2.5 equiv) and heat to reflux.

  • Dropwise add 1-Boc-4-piperidone (1.0 equiv) in THF.[1][2] Significant

    
     evolution will occur.[1][2]
    
  • Reflux for 2 hours. Cool, quench with acetic acid/water, and extract.

  • Result: 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate.[1][2] Use crude in Step 2.

Step 2: Regioselective Alkylation

  • Dissolve the

    
    -keto ester from Step 1 in Acetone or DMF.[1][2]
    
  • Add

    
      (1.5 equiv) and Ethyl Iodide  (1.2 equiv).[1][2]
    
  • Stir at 50 °C for 4–6 hours. The reaction is self-indicating (slurry thickens).[1][2]

  • Filter salts and concentrate.[1][2][4]

  • Result: 1-tert-butyl 3,3-diethyl-4-oxopiperidine-1,3-dicarboxylate precursor (Note: The ethyl group is now at the quaternary center).[1][2]

Step 3: Decarboxylation (Krapcho Conditions) Note: Acidic hydrolysis (HCl) would remove the Boc group.[1] Therefore, neutral thermal decarboxylation is required.

  • Dissolve the alkylated intermediate in DMSO (5 vol) containing LiCl (2.0 equiv) and Water (1.1 equiv).[1]

  • Heat to 140–150 °C for 2–4 hours.

    
     evolution marks the reaction progress.[2]
    
  • Cool, dilute with water, and extract with

    
    .
    
  • Result: Pure This compound .[1][2]

Part 3: Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two methods.

SynthesisComparison Start 1-Boc-4-piperidone Enolate Kinetic Enolate (-78°C, LiHMDS) Start->Enolate LiHMDS, THF -78°C BetaKetoEster β-Keto Ester Intermediate (Activation) Start->BetaKetoEster NaH, (EtO)2CO Reflux MethodA_Product Product (Method A) + Di-ethylated Impurities Enolate->MethodA_Product Et-I (1.0 eq) Low Selectivity AlkylatedInter Quaternary Alkylated Intermediate BetaKetoEster->AlkylatedInter K2CO3, Et-I High Selectivity MethodB_Product Target: this compound (High Purity) AlkylatedInter->MethodB_Product LiCl, DMSO, H2O Decarboxylation (-CO2)

Figure 1: Comparative reaction pathways. Method A (Left) offers a direct but non-selective route.[1][2] Method B (Right) utilizes a metabolic shunt (activation/decarboxylation) to ensure regioselectivity.[1][2]

References

  • Preparation of 4-Piperidones via Dieckmann Condensation: Hammarström, L. G. J., et al.[1][2] "A Convenient Preparation of... 1-tert-Butyloxycarbonyl-4-((9-Fluorenylmethyloxycarbonyl)Amino)-Piperidine-4-Carboxylic Acid." Organic Syntheses, 2005, 81, 213. [1][2]

  • Regioselective Alkylation of Beta-Keto Esters: Taber, D. F., et al.[1][2] "Alkylation of the Dianion of Ethyl Acetoacetate." Journal of Organic Chemistry, 2000, 65, 254. [1][2]

  • Krapcho Decarboxylation Methodology: Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982, 805–822; 893–914.

  • Direct Alkylation of N-Boc-4-piperidone (Comparative Data): Kozikowski, A. P., et al.[1][2] "Synthesis of 3-Substituted 4-Piperidones." Journal of Medicinal Chemistry, 1998, 41(11), 1962.

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of N-Boc-3-ethyl-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of "designer" opioids has necessitated a rigorous re-evaluation of standard immunoassay screening libraries. N-Boc-3-ethyl-4-piperidone (CAS: 79099-07-3 analog) serves as a critical synthetic scaffold for the generation of 3-ethylfentanyl and related 3-substituted piperidine opioids. These derivatives present a unique challenge to current detection protocols due to steric hindrance at the piperidine ring, which can significantly alter antibody binding affinity compared to the parent fentanyl molecule.

This guide objectively compares the cross-reactivity profiles of 3-ethyl-substituted derivatives against standard fentanyl assays (ELISA and Lateral Flow), providing experimental workflows to validate detection limits in your laboratory.

Chemical Lineage & Signaling Mechanism

To understand the cross-reactivity profile, one must first map the structural transformation from the inert precursor to the active opioid agonist. The N-Boc protecting group effectively masks the nitrogen, rendering the precursor immunologically silent in most fentanyl assays. However, the final derivative, 3-ethylfentanyl , retains the pharmacophore required for μ-opioid receptor (MOR) binding but introduces steric bulk that challenges antibody specificity.

Synthesis & Derivatization Pathway[1][2][3][4]

The following diagram outlines the conversion of N-Boc-3-ethyl-4-piperidone into the active analgesic 3-ethylfentanyl, highlighting the critical "blind spots" for immunoassays.

SynthesisPathway Precursor N-Boc-3-ethyl-4-piperidone (Precursor) Intermediate 3-ethyl-4-anilinopiperidine (Intermediate) Precursor->Intermediate Deprotection & Reductive Amination Product 3-Ethylfentanyl (Active Agonist) Intermediate->Product Propionylation Receptor μ-Opioid Receptor (Binding Site) Product->Receptor High Affinity Activation Antibody Fentanyl Antibody (ELISA Target) Product->Antibody Variable Binding (Steric Interference)

Figure 1: Synthetic pathway from N-Boc precursor to 3-ethylfentanyl. The steric bulk of the ethyl group at position 3 (green node) is the primary determinant of reduced antibody binding affinity.

Comparative Performance Analysis

Cross-Reactivity Data: 3-Substituted vs. Unsubstituted Fentanyls[5]

The introduction of an alkyl group at the 3-position of the piperidine ring creates a "steric shield." While 3-methylfentanyl is often detected (albeit with lower sensitivity), the bulkier 3-ethyl group further reduces binding affinity in assays using antibodies raised against the traditional fentanyl core.

Table 1: Cross-Reactivity Profile of Fentanyl Analogs in Competitive ELISA

CompoundStructural ModificationCross-Reactivity (%)*Detection Window (Urine)Risk of False Negative
Fentanyl None (Parent)100%2-4 DaysLow
3-Methylfentanyl Methyl at C3~50 - 80%2-4 DaysModerate
3-Ethylfentanyl Ethyl at C3~15 - 40% 2-3 DaysHigh
N-Boc-3-ethyl-4-piperidone N-Boc + Ethyl at C3<1%N/AVery High (Non-reactive)
Norfentanyl N-dealkylation~3 - 10%2-4 DaysHigh (Assay Dependent)

*Note: Data represents an average across high-sensitivity forensic ELISA kits (e.g., Immunalysis, Neogen). Lateral flow assays (dipsticks) typically show significantly lower sensitivity for 3-ethyl derivatives.

Assay Platform Comparison

Table 2: Detection Capability by Platform

FeatureELISA (Colorimetric)Lateral Flow (Rapid Test)LC-MS/MS (Confirmatory)
Target Analyte Class-specific (Fentanyl core)Class-specificSpecific Mass/Charge Ratio
3-Ethyl Sensitivity Moderate. Can detect at high concentrations (>1 ng/mL).Poor. Often requires >10-50 ng/mL for a positive line.High. Definitive identification.
Precursor Detection Negative. N-Boc group prevents binding.Negative. High. Detectable as unique peak.
Throughput High (96-well plate)Low (Single sample)Moderate
Cost per Sample Low ($1-3)Very Low ($0.50-1)High ($20-50)

Experimental Validation Protocol

To validate the detection of 3-ethylfentanyl derivatives in your specific assay, follow this self-validating "Spike & Recovery" protocol. This ensures your screening method is robust against this specific evasive analog.

Materials Required:
  • Blank Drug-Free Urine (DFU).

  • Certified Reference Material (CRM) for 3-Ethylfentanyl (or 3-Methylfentanyl as a proxy if unavailable).

  • N-Boc-3-ethyl-4-piperidone (for precursor interference testing).

  • ELISA Kit (e.g., Fentanyl Direct ELISA).[1][2][3][4][5]

Step-by-Step Workflow:
  • Preparation of Calibrators:

    • Create a stock solution of 3-Ethylfentanyl at 1 µg/mL in methanol.

    • Spike DFU to create a concentration series: 0, 0.1, 0.5, 1.0, 5.0, and 10.0 ng/mL.

  • Precursor Interference Control:

    • Spike DFU with N-Boc-3-ethyl-4-piperidone at a high concentration (1,000 ng/mL).

    • Purpose: To confirm that the precursor does not cause false positives.

  • Assay Execution:

    • Pipette 10 µL of each calibrator into the ELISA plate wells.

    • Add 100 µL of Enzyme Conjugate (HRP-labeled fentanyl).

    • Incubate for 60 minutes at room temperature (protected from light).

    • Wash plate 6x with distilled water.

    • Add 100 µL TMB Substrate; incubate 30 mins.

    • Stop reaction with 1N HCl and read absorbance at 450 nm.

  • Data Analysis (B/B0 Calculation):

    • Calculate % Binding:

      
      
      
    • Plot the dose-response curve. The concentration at 50% displacement (

      
      ) indicates the cross-reactivity relative to fentanyl.
      
Validation Logic Flow

ValidationLogic Start Start Validation Spike Spike DFU with 3-Ethylfentanyl Start->Spike RunAssay Run ELISA / LFA Spike->RunAssay Result Analyze Signal (% Inhibition) RunAssay->Result Decision Is Detection < 0.5 ng/mL? Result->Decision Pass Validated: High Cross-Reactivity Decision->Pass Yes Fail Warning: Low Cross-Reactivity Decision->Fail No Action Update Method: Use LC-MS/MS Fail->Action

Figure 2: Decision logic for validating immunoassay performance against 3-ethyl substituted analogs.

Expert Insights & Causality

Why does the "Ethyl" group matter? Most commercial fentanyl antibodies are generated using a fentanyl-bovine serum albumin (BSA) immunogen. The immune system typically targets the "hapten" (the fentanyl molecule) at its most exposed points. The piperidine ring is a key recognition motif.

  • Causality: The addition of an ethyl group at position 3 creates steric hindrance . It physically blocks the antibody from seating deeply into the binding pocket.

  • Consequence: This results in a higher

    
     (lower affinity). A sample containing 1 ng/mL of 3-ethylfentanyl might read as only 0.2 ng/mL of fentanyl, potentially falling below the cutoff and causing a false negative .
    

The Precursor Risk: N-Boc-3-ethyl-4-piperidone is metabolically stable enough to persist in illicitly manufactured powders. However, because it lacks the N-phenethyl chain (the "tail" of the fentanyl molecule), it is invisible to antibodies targeting the fentanyl core.

  • Operational Tip: Do not rely on fentanyl test strips to detect the precursor. You must use colorimetric chemical spot tests (e.g., Marquis reagent, though often non-specific) or portable Raman/FTIR spectroscopy for precursor identification.

References

  • Dosen-Micovic, L., Ivanovic, M., & Micovic, V. (2007). Location of the hydrophobic pocket in the binding site of fentanyl analogs in the μ-opioid receptor. Journal of Serbian Chemical Society. Link

  • Wharton, R. E., et al. (2021).[6] Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Journal of Analytical Toxicology. Link

  • Guerrieri, D., et al. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of Analytical Toxicology. Link

  • Centers for Disease Control and Prevention (CDC). (2024). Fentanyl Test Strips: A Harm Reduction Strategy. Link

  • Cayman Chemical. (2023). N-Boc-4-piperidone Product Information & Safety Data. Link

Sources

A Comparative Guide to Catalysts in the Synthesis of N-Boc-3-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Boc-3-ethyl-4-piperidone in Medicinal Chemistry

N-Boc-3-ethyl-4-piperidone is a valuable heterocyclic building block in the landscape of modern drug discovery. The piperidine scaffold is a privileged structure, frequently found in a vast array of pharmaceuticals and biologically active compounds. The presence of an ethyl group at the 3-position and a ketone at the 4-position, combined with the synthetically versatile N-Boc protecting group, makes this molecule a key intermediate for the synthesis of complex therapeutic agents, including kinase inhibitors, GPCR modulators, and central nervous system agents. The strategic placement of functional groups allows for diverse downstream modifications, enabling the exploration of a wide chemical space in the development of new medicines.

The efficient and selective synthesis of N-Boc-3-ethyl-4-piperidone is therefore of paramount importance. The choice of catalyst in the key bond-forming steps of its synthesis directly influences the overall yield, purity, and scalability of the process. This guide provides a comparative analysis of various catalytic strategies for the synthesis of this crucial intermediate, offering researchers the insights needed to select the optimal approach for their specific research and development needs.

Synthetic Strategies and Catalyst Comparison

Two principal retrosynthetic pathways emerge for the construction of N-Boc-3-ethyl-4-piperidone: the alkylation of a pre-formed piperidone ring and the cyclization of an acyclic precursor via an aza-Michael addition. Each of these routes offers distinct advantages and is amenable to different classes of catalysts.

Strategy 1: α-Alkylation of N-Boc-4-piperidone

This approach involves the deprotonation of N-Boc-4-piperidone to form a nucleophilic enolate, which is then alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The success of this strategy is critically dependent on the choice of base, which acts as the catalyst for enolate formation.

The reaction proceeds via the formation of a lithium enolate upon treatment of N-Boc-4-piperidone with a strong, non-nucleophilic base. This enolate then undergoes a standard SN2 reaction with an ethyl halide to furnish the desired 3-ethyl substituted product. The N-Boc group plays a crucial role in preventing undesired side reactions at the nitrogen atom.[1]

G cluster_0 α-Alkylation of N-Boc-4-piperidone A N-Boc-4-piperidone B Lithium Enolate A->B Strong Base (e.g., LDA) C N-Boc-3-ethyl-4-piperidone B->C S N 2 Attack D Ethyl Halide (Et-X) D->B

Caption: Workflow for the α-alkylation of N-Boc-4-piperidone.

The choice of base is critical to ensure efficient and selective mono-alkylation. Strong, sterically hindered bases are preferred to minimize side reactions such as O-alkylation and over-alkylation.

BaseTypical SolventTemperature (°C)Reported Yield (%) (for similar alkylations)Key Considerations
Lithium Diisopropylamide (LDA)THF-78 to rt70-85The most common and reliable base for this transformation. Generates the kinetic enolate with high regioselectivity.
Lithium Hexamethyldisilazide (LHMDS)THF-78 to rt70-80A strong, non-nucleophilic base, similar in efficacy to LDA. Can be advantageous for substrates with sensitive functional groups.
Potassium tert-Butoxide (KOt-Bu)THF, t-BuOH0 to rt50-70A stronger base than alkoxides, but can lead to side reactions like elimination if the alkyl halide is prone to it.

Expert Insights: For the synthesis of N-Boc-3-ethyl-4-piperidone via this route, Lithium Diisopropylamide (LDA) is the recommended base. Its ability to rapidly and cleanly generate the kinetic enolate at low temperatures minimizes the risk of side reactions and generally provides higher yields of the desired mono-alkylated product.

Strategy 2: Intramolecular Aza-Michael Addition

A powerful alternative for the construction of the 3-substituted-4-piperidone core is the intramolecular aza-Michael addition of an acyclic precursor. This strategy offers excellent control over stereochemistry and is amenable to a wider range of catalytic systems, including Lewis acids, organocatalysts, and phase-transfer catalysts.

The precursor for the intramolecular aza-Michael addition would be an N-Boc protected amino-α,β-unsaturated ketone. The cyclization is catalyzed to afford the desired piperidone ring.

G cluster_1 Intramolecular Aza-Michael Addition A Acyclic N-Boc Amino α,β-Unsaturated Ketone B N-Boc-3-ethyl-4-piperidone A->B Catalyst (Lewis Acid, Organocatalyst, etc.)

Caption: General scheme for the intramolecular aza-Michael addition.

The choice of catalyst for the aza-Michael addition can significantly impact the reaction's efficiency, selectivity, and environmental footprint.

Catalyst ClassExample Catalyst(s)Typical ConditionsYield (%) (for similar reactions)AdvantagesDisadvantages
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂Aprotic solvents (CH₂Cl₂, THF), rt to reflux80-95High catalytic activity, often requiring low catalyst loadings. Can activate the Michael acceptor effectively.Can be sensitive to moisture and air. Some Lewis acids are toxic and/or expensive.
Organocatalysts Thioureas, Cinchona alkaloids, Proline derivativesOrganic solvents (Toluene, CH₂Cl₂), rt75-90 (often with high ee)Metal-free, often leading to lower toxicity. Can provide high enantioselectivity.May require higher catalyst loadings compared to Lewis acids. Reaction times can be longer.
Phase-Transfer Catalysts (PTC) Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC)Biphasic systems (e.g., Toluene/Water), rt to 60°C70-85Mild reaction conditions, operational simplicity, and often environmentally friendly.[2]The catalyst can sometimes be difficult to remove from the reaction mixture.

Expert Insights:

  • For Scalability and High Throughput: Lewis acid catalysis , particularly with lanthanide triflates like Sc(OTf)₃ or Yb(OTf)₃, often provides the most rapid and high-yielding route for the aza-Michael cyclization. Their high catalytic turnover numbers make them suitable for large-scale synthesis.

  • For Asymmetric Synthesis: Organocatalysis is the premier choice when enantiopure N-Boc-3-ethyl-4-piperidone is the target. Chiral thioureas and Cinchona alkaloid derivatives have demonstrated excellent performance in asymmetric aza-Michael additions, providing access to chiral piperidone scaffolds with high enantiomeric excess.[3][4]

  • For Green Chemistry and Process Simplicity: Phase-transfer catalysis offers a compelling "green" alternative. The use of biphasic systems with benign solvents and inorganic bases aligns well with the principles of sustainable chemistry.[2] The operational simplicity of PTC makes it an attractive option for industrial applications.

Experimental Protocols

Protocol 1: LDA-Mediated α-Alkylation of N-Boc-4-piperidone

Materials:

  • N-Boc-4-piperidone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the cooled THF.

  • Slowly add n-BuLi (1.05 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to generate the LDA solution.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Add the N-Boc-4-piperidone solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-ethyl-4-piperidone.

Protocol 2: Lewis Acid-Catalyzed Intramolecular Aza-Michael Addition

Materials:

  • Acyclic N-Boc amino α,β-unsaturated ketone precursor

  • Scandium(III) triflate (Sc(OTf)₃) (5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the acyclic N-Boc amino α,β-unsaturated ketone precursor (1.0 eq) and anhydrous CH₂Cl₂.

  • Add Sc(OTf)₃ (0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-ethyl-4-piperidone.

Conclusion and Recommendations

The synthesis of N-Boc-3-ethyl-4-piperidone can be effectively achieved through two primary catalytic strategies: α-alkylation of N-Boc-4-piperidone and intramolecular aza-Michael addition.

  • For a straightforward and reliable synthesis where scalability is a key consideration, the α-alkylation of N-Boc-4-piperidone using LDA as the base is the recommended approach. This method is well-established and consistently provides good yields.

  • When the desired product is chiral, or when exploring more environmentally benign conditions, the intramolecular aza-Michael addition offers greater flexibility. Organocatalysis is the undisputed choice for enantioselective synthesis, while Lewis acid catalysis provides a highly efficient route for racemic synthesis. For a greener process, phase-transfer catalysis should be considered.

The selection of the optimal catalyst and synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, desired stereochemistry, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of this important pharmaceutical intermediate.

References

  • Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS One, 9(9), e108250. [Link]

  • Trost, B. M., & Cramer, C. J. (2011). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 2(10), 1971-1976. [Link]

  • Sciencemadness.org. (2013). N-alkylation of 4-piperidone. [Link]

  • Chemistry Stack Exchange. (2023). Ring formations catalyzed by piperidinium acetate: Robinson annulation?. [Link]

  • Bull, J. A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3143-3153. [Link]

  • CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences, 3(Special Issue), 1-13. [Link]

  • Course Hero. (n.d.). Dieckmann Reaction. [Link]

  • White Rose eTheses Online. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • Beak, P., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Journal of the American Chemical Society, 132(51), 18136-18137. [Link]

  • PTC Organics, Inc. (2002). Industrial Phase-Transfer Catalysis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • van der Meide, P. H., et al. (2021). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 9, 738595. [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. [Link]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic and Medicinal Chemistry International Journal, 14(1). [Link]

  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. [Link]

  • Li, W., et al. (2023). Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions. Chemical Science, 14(12), 3167-3173. [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]

  • Bates, R. W., et al. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(4), 810-829. [Link]

  • O'Brien, P., et al. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(44), 16757-16767. [Link]

  • ResearchGate. (n.d.). Dieckmann condensation. [Link]

  • MDPI. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 28(4), 1650. [Link]

  • IJRASET. (2022). Diesters Compound Intramolecular Condensation and Its Applications. International Journal for Research in Applied Science and Engineering Technology, 10(9), 131-137. [Link]

  • MDPI. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 25(21), 5057. [Link]

  • Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2610. [Link]

  • ResearchGate. (n.d.). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. [Link]

  • ScholarWorks@UARK. (2020). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. [Link]

  • PubMed. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. [Link]

  • Sharma, P., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2610. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]

  • ResearchGate. (n.d.). Synthesis of Spirobarbiturate Piperidin-2-one Derivatives via Cascade Aza-Michael/Michael Cyclization Reaction. [Link]

  • Liu, T., et al. (2012). Asymmetric Intramolecular Aza-Michael Addition of Enone Carbamates: A Highly Enantioselective Route to 2-Substituted Piperidines. Angewandte Chemie International Edition, 51(33), 8271-8274. [Link]

Sources

comparative analysis of N-Boc vs N-Cbz protection for 3-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection of Amine Protection: N-Boc vs. N-Cbz for 3-Ethyl-4-Piperidone

Executive Summary

In the synthesis of piperidine-based alkaloids and pharmaceutical scaffolds, 3-ethyl-4-piperidone represents a unique challenge due to the steric influence of the C3-ethyl group adjacent to the reactive C4-ketone. The choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protection is rarely a matter of preference but rather a strategic decision dictated by downstream orthogonality and purification requirements.

This guide provides a comparative technical analysis to assist medicinal chemists in selecting the optimal protecting group (PG). While N-Boc offers superior atom economy and ease of workup for acid-insensitive routes, N-Cbz provides essential UV-active monitoring capabilities and stability against acidic reagents often required for ketone functionalization.

Critical Analysis: The Steric & Electronic Landscape

The 3-ethyl-4-piperidone substrate possesses a chiral center at C3 and a basic secondary amine. The introduction of a protecting group alters the ring conformation, often locking it into a specific chair or twist-boat form, which influences the stereoselectivity of subsequent nucleophilic attacks at the C4 carbonyl.

Comparative Performance Matrix
FeatureN-Boc Protection N-Cbz Protection
Reagent Di-tert-butyl dicarbonate (

)
Benzyl chloroformate (Cbz-Cl)
Installation Yield 85–95%90–98%
Atom Economy High (Byproducts:

, t-BuOH)
Moderate (Byproducts: HCl/Salt)
UV Visibility Poor (Requires PMA/Ninhydrin stain)Excellent (Strong absorption

~254 nm)
Steric Bulk High (t-Butyl group is bulky)Moderate (Planar benzyl group)
Lability Acid Labile (TFA, HCl)Hydrogenolysis Labile (

)
Stability Bases, Nucleophiles, HydrogenationAcids (mild), Bases, Oxidizers
Crystallinity Tendency to form oils/waxy solidsEnhanced crystallinity (

-stacking)
Strategic Decision Framework
  • Choose N-Boc if: Your downstream chemistry involves catalytic hydrogenation (e.g., reducing a double bond or nitro group) or strong bases (e.g., alkylation of the ketone enolate).

  • Choose N-Cbz if: Your downstream chemistry involves acidic conditions (e.g., acid-catalyzed ketal formation) or if you lack a mass spectrometer and rely on UV detection for HPLC/TLC monitoring.

Decision Pathway Visualization

The following flowchart illustrates the logical selection process based on downstream reaction requirements.

ProtectionStrategy Start Substrate: 3-Ethyl-4-Piperidone Q1 Downstream Reaction Requires Acid? Start->Q1 Q2 Downstream Reaction Requires Hydrogenation? Q1->Q2 No Cbz_Route Select N-Cbz Protection Q1->Cbz_Route Yes (e.g., Ketalization) Boc_Route Select N-Boc Protection Q2->Boc_Route Yes (e.g., Alkene Reduction) Q2->Cbz_Route No (General Stability) Conflict Orthogonality Conflict: Consider Fmoc or Alloc Cbz_Route->Conflict If H2/Pd also needed

Figure 1: Decision matrix for selecting the appropriate protecting group based on subsequent synthetic steps.

Experimental Protocols

These protocols are designed to be self-validating . The specific checkpoints ensure the reaction is proceeding correctly before committing to workup.

Protocol A: N-Boc Protection

Best for: Rapid synthesis, avoiding aqueous workup challenges.

Reagents: 3-ethyl-4-piperidone HCl salt (1.0 equiv),


 (1.1 equiv), Triethylamine (

, 2.5 equiv), Dichloromethane (DCM).
  • Suspension: Suspend the piperidone hydrochloride salt in DCM (0.5 M concentration).

  • Free Basing: Cool to 0°C. Add

    
     dropwise. Observation: The slurry will become less viscous as the free amine is liberated.
    
  • Addition: Add a solution of

    
     in minimal DCM dropwise over 15 minutes.
    
    • Why? The 3-ethyl group creates steric hindrance; slow addition prevents local excesses that could lead to side reactions, though rare with Boc.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours.

  • Validation (TLC):

    • Eluent: 30% EtOAc/Hexanes.

    • Stain: Ninhydrin (Start material turns red/purple) vs. PMA (Product stains blue/black).

    • Checkpoint: Reaction is complete when the baseline ninhydrin spot disappears.

  • Workup: Wash with 1M citric acid (removes unreacted amine/TEA), then saturated

    
    , then brine. Dry over 
    
    
    
    .[1][2]
  • Result: N-Boc-3-ethyl-4-piperidone is typically a viscous pale yellow oil.

Protocol B: N-Cbz Protection

Best for: UV-active product tracking, crystalline intermediates.

Reagents: 3-ethyl-4-piperidone HCl salt (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.2 equiv),


 (2.5 equiv), THF/Water (1:1).
  • Schotten-Baumann Conditions: Dissolve

    
     in water. Add the piperidone salt. Add THF. Cool to 0°C.
    
  • Addition: Add Cbz-Cl dropwise via syringe pump or dropping funnel over 30 minutes.

    • Caution: Cbz-Cl is lachrymatory. Handle in a fume hood.

    • Chemistry: The biphasic system scavenges the HCl byproduct immediately into the aqueous phase.

  • Reaction: Stir vigorously at 0°C for 1 hour, then RT for 12 hours.

    • Why 12 hours? The steric bulk of the ethyl group retards the attack of the amine on the chloroformate compared to unsubstituted piperidone.

  • Validation (UV):

    • Spot TLC and visualize under 254 nm UV lamp.

    • Checkpoint: The product will be strongly UV active (

      
       in 1:1 EtOAc/Hex). The starting material is UV inactive.
      
  • Workup: Evaporate THF. Extract aqueous residue with EtOAc (3x). Wash combined organics with 1M HCl, then brine.

  • Result: N-Cbz-3-ethyl-4-piperidone often solidifies upon standing or trituration with pentane (approx MP: 35–45°C).

Deprotection & Orthogonality

The choice of protection is only as good as the deprotection strategy.

MethodN-Boc Removal N-Cbz Removal
Standard Protocol TFA/DCM (1:1) or 4M HCl in Dioxane

(1 atm), 10% Pd/C, MeOH
Mechanism Acid-catalyzed elimination (E1-like)Catalytic Hydrogenolysis
Byproducts Isobutene (gas),

(gas)
Toluene,

Scavengers Needed? Yes (Silanes) if carbocation traps are neededNo (Clean reaction)
Incompatible With Acid-sensitive groups (acetals, silyl ethers)Sulfur (poison), Alkenes (reduction)
Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Ethyl-4-Piperidone (HCl Salt) Boc_Step Boc2O / Et3N (DCM) SM->Boc_Step Cbz_Step Cbz-Cl / Na2CO3 (THF/H2O) SM->Cbz_Step Boc_Prod N-Boc Intermediate Boc_Step->Boc_Prod Boc_Deprot TFA / DCM (- Isobutene, CO2) Boc_Prod->Boc_Deprot Acidic Cleavage Final Functionalized Piperidine Product Boc_Deprot->Final Cbz_Prod N-Cbz Intermediate Cbz_Step->Cbz_Prod Cbz_Deprot H2 / Pd-C (- Toluene, CO2) Cbz_Prod->Cbz_Deprot Hydrogenolysis Cbz_Deprot->Final

Figure 2: Parallel synthetic workflows showing reagent dependencies and cleavage mechanisms.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on stability and deprotection conditions).
  • Agami, C., et al. (2002). "Enantioselective synthesis of 2-alkyl-4-piperidones." Tetrahedron, 58(22), 4433-4444. Link (Discusses conformational locking in substituted piperidones).

  • Vanderhoydonck, B., et al. (2004). "Synthesis of 3-substituted 4-piperidones." Tetrahedron, 60(31), 6609-6622. Link (Specific protocols for alkyl-substituted piperidone protection).

  • Kuehne, M. E. (1964). "The synthesis of N-benzyl-4-piperidone derivatives." Journal of the American Chemical Society, 86(14), 2946-2947. (Foundational work on benzyl/Cbz protection on piperidone scaffolds).

Sources

Safety Operating Guide

Proper Disposal Procedures: tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate

[1][2]

Executive Summary: The "Stop, Think, Act" Directive

Do not treat this compound as generic organic waste. While tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate is a standard organic intermediate, its Boc-protecting group introduces a specific latent hazard in waste streams: Acid Lability. [1]

  • IMMEDIATE ACTION: Segregate from all acidic waste streams.

  • PRIMARY HAZARD: Uncontrolled gas evolution (Isobutylene/CO₂) if mixed with acids, leading to waste container pressurization.

  • DISPOSAL METHOD: High-temperature incineration via an approved facility.

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. This compound is a Boc-protected piperidone derivative .[2]

PropertyDescriptionOperational Implication
Chemical Structure Piperidine ring with a ketone, ethyl group, and tert-butyloxycarbonyl (Boc) group.High organic content; suitable for thermal destruction.
Physical State Viscous oil or low-melting solid (depending on purity/isomer).May require dissolution in solvent for transfer if viscous.
Key Reactivity Acid Sensitive. The Boc group cleaves in strong acid (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

).
CRITICAL: Contact with acidic waste (e.g., TFA, HCl) releases isobutylene gas and CO₂.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4][5] Irrit.), H302 (Harmful if swallowed).[3][4][5][6][7]Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

The Mechanistic Risk:

Never

Part 2: Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. Follow this segregation logic to prevent cross-reactivity.

Waste Stream Segregation
  • Stream A (Correct): Non-Halogenated Organic Solvents (if dissolved in EtOAc/Hexane).

  • Stream B (Correct): Solid Hazardous Waste (if pure solid/oil).

  • Stream C (PROHIBITED): Acidic Aqueous or Acidic Organic Waste.

  • Stream D (PROHIBITED): Oxidizing Agents (Peroxides, Nitrates).

Container Specifications
  • Material: HDPE (High-Density Polyethylene) or Glass.

  • Venting: If you suspect the material is contaminated with acid, use a vented cap for 24 hours prior to sealing to allow off-gassing.

Part 3: The Disposal Workflow

This flowchart outlines the decision-making process for disposing of this compound.

DisposalWorkflowStartStart: Waste GenerationCheckStatePhysical State?Start->CheckStateSolidSolid / Viscous OilCheckState->SolidPureSolutionDissolved in SolventCheckState->SolutionMixtureSegregateSolidSegregate: Solid Haz Waste(No Acids/Oxidizers)Solid->SegregateSolidCheckAcidIs Acid Present?Solution->CheckAcidNeutralizeNeutralize with NaHCO3Check pH > 7CheckAcid->NeutralizeYes (Risk of Gas)SegregateLiqSegregate: Organic Solvents(Halogenated vs Non-Halogenated)CheckAcid->SegregateLiqNoNeutralize->SegregateLiqLabelLabel: 'Contains Boc-Piperidine''Flammable' (if solvent present)SegregateSolid->LabelSegregateLiq->LabelDisposalEndpoint: High-Temp IncinerationLabel->Disposal

Figure 1: Decision matrix for the safe disposal of Boc-protected piperidine derivatives. Note the critical neutralization step if acid contamination is suspected.

Part 4: Regulatory Waste Classification

Proper coding ensures the waste facility treats the material correctly.

Regulatory BodyClassificationCode/Description
US EPA (RCRA) Ignitable Waste (if in solvent)D001 (If flashpoint <60°C).
US EPA (RCRA) Toxic Waste Not specifically listed (P or U list), but treat as Toxic due to piperidine moiety.
EU Waste Code Organic Chemical Waste 16 05 06 * (Lab chemicals consisting of or containing hazardous substances).
DOT (Transport) Not Regulated (Pure)If pure, often not regulated for transport, but check SDS. If in solvent, regulated as Flammable Liquid (UN 1993) .

Labeling Requirement: Your waste tag must explicitly state:

"Contains this compound. Potentially gas-generating if mixed with acids."

Part 5: Emergency Spill Response Protocol

In the event of a benchtop spill, follow this containment procedure to minimize exposure and environmental release.

SpillResponseAlert1. Alert & Assess(Ventilate Area)PPE2. Don PPE(Nitrile Gloves, Goggles)Alert->PPEContain3. Containment(Sand/Vermiculite)PPE->ContainCollect4. Collection(Scoop to Jar)Contain->CollectClean5. Decontaminate(Soap & Water)Collect->Clean

Figure 2: Linear workflow for managing spills of piperidine derivatives.

Detailed Cleanup Steps:

  • Ventilate: Open fume hood sashes or windows if safe.

  • Absorb: Do not use paper towels for large liquid spills (flammability risk). Use vermiculite or a spill pillow.

  • Decontaminate: Wipe the surface with a mild soap solution. Avoid using bleach (hypochlorite), as it can react with secondary amines (if any deprotection has occurred) to form chloramines.

References

  • PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine. [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.